molecular formula C10H11FN2O3 B8028252 6-(Cyclopentyloxy)-2-fluoro-3-nitropyridine CAS No. 1881332-00-8

6-(Cyclopentyloxy)-2-fluoro-3-nitropyridine

Cat. No.: B8028252
CAS No.: 1881332-00-8
M. Wt: 226.20 g/mol
InChI Key: NWNVGMIYCXTKRQ-UHFFFAOYSA-N
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Description

6-(Cyclopentyloxy)-2-fluoro-3-nitropyridine is a useful research compound. Its molecular formula is C10H11FN2O3 and its molecular weight is 226.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(Cyclopentyloxy)-2-fluoro-3-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Cyclopentyloxy)-2-fluoro-3-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-cyclopentyloxy-2-fluoro-3-nitropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O3/c11-10-8(13(14)15)5-6-9(12-10)16-7-3-1-2-4-7/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNVGMIYCXTKRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC(=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501245478
Record name Pyridine, 6-(cyclopentyloxy)-2-fluoro-3-nitro-
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Molecular Weight

226.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1881332-00-8
Record name Pyridine, 6-(cyclopentyloxy)-2-fluoro-3-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1881332-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 6-(cyclopentyloxy)-2-fluoro-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501245478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-(Cyclopentyloxy)-2-fluoro-3-nitropyridine CAS 1881332-00-8 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-(Cyclopentyloxy)-2-fluoro-3-nitropyridine (CAS 1881332-00-8)

Introduction

6-(Cyclopentyloxy)-2-fluoro-3-nitropyridine is a substituted pyridine derivative that holds significant interest for researchers in medicinal chemistry and drug discovery. Its unique trifunctionalized structure, featuring a pyridine core modified with a fluorine atom, a nitro group, and a cyclopentyloxy ether, makes it a versatile building block for the synthesis of more complex molecules. The pyridine scaffold is a cornerstone in pharmaceutical development, known for its presence in numerous therapeutic agents.[1][2] The specific combination of substituents on this compound—an electron-withdrawing nitro group, a reactive fluoro leaving group, and a lipophilic cyclopentyloxy moiety—provides a strategic platform for designing novel compounds with potential biological activity.

This guide offers a detailed examination of the properties, synthesis, and potential applications of 6-(Cyclopentyloxy)-2-fluoro-3-nitropyridine, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

A precise understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The properties of 6-(Cyclopentyloxy)-2-fluoro-3-nitropyridine are summarized below.

Core Properties
PropertyValueSource
CAS Number 1881332-00-8[3]
Molecular Formula C₁₀H₁₁FN₂O₃[3]
Molecular Weight 226.20 g/mol [3]
Appearance (Predicted) Yellow to orange solid or oilInferred from related nitropyridine compounds
Purity (Typical) ≥95%[3]
Predicted Spectroscopic Data

While specific experimental spectra for this exact compound are not publicly available, we can predict the key features based on its structure and data from analogous compounds.[4][5][6]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the cyclopentyl group. The pyridine protons will appear as doublets in the aromatic region, with their chemical shifts influenced by the fluorine and nitro substituents. The cyclopentyl group will exhibit multiplets in the aliphatic region, corresponding to the methine proton adjacent to the oxygen and the methylene protons.

  • ¹³C NMR: The carbon NMR will display ten distinct signals. The carbons of the pyridine ring will be in the downfield region, with the carbon atoms attached to the fluorine, oxygen, and nitro groups showing characteristic shifts and C-F coupling. The signals for the cyclopentyl group will appear in the upfield region.

  • Mass Spectrometry (MS): The molecular ion peak (M+) in a mass spectrum would be expected at m/z 226.20. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and cleavage of the cyclopentyloxy side chain.

Synthesis and Reactivity

The synthesis of 6-(Cyclopentyloxy)-2-fluoro-3-nitropyridine typically involves a nucleophilic aromatic substitution (SₙAr) reaction. The pyridine ring is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group. The fluorine atom at the 2-position serves as an excellent leaving group.

A plausible synthetic route starts from a di-substituted nitropyridine, such as 2,6-difluoro-3-nitropyridine or 2-chloro-6-fluoro-3-nitropyridine.[7] The greater reactivity of the halogen at the 6-position (para to the nitro group) allows for selective substitution by cyclopentanol in the presence of a suitable base.

Proposed Synthesis Protocol

This protocol describes a representative method for the laboratory-scale synthesis of the title compound.

  • Reagent Preparation:

    • Dissolve 1.0 equivalent of 2,6-difluoro-3-nitropyridine in a dry aprotic solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF) under an inert atmosphere (e.g., Nitrogen or Argon).

    • In a separate flask, prepare a solution of 1.1 equivalents of cyclopentanol in the same solvent.

  • Base Addition:

    • Cool the cyclopentanol solution to 0 °C.

    • Add 1.2 equivalents of a strong base, such as sodium hydride (NaH), portion-wise to form the sodium cyclopentoxide nucleophile. Allow the mixture to stir at 0 °C for 30 minutes. Causality: The formation of the alkoxide is crucial as it is a much stronger nucleophile than the corresponding alcohol, facilitating the SₙAr reaction.

  • Nucleophilic Substitution:

    • Slowly add the sodium cyclopentoxide solution to the cooled (0 °C) solution of 2,6-difluoro-3-nitropyridine via a dropping funnel.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, quench it by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude material using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-(cyclopentyloxy)-2-fluoro-3-nitropyridine.

Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_purification Purification 2,6-Difluoro-3-nitropyridine 2,6-Difluoro-3-nitropyridine SNAr_Reaction SₙAr Reaction 2,6-Difluoro-3-nitropyridine->SNAr_Reaction Cyclopentanol Cyclopentanol Nucleophile_Formation Formation of Sodium Cyclopentoxide Cyclopentanol->Nucleophile_Formation NaH NaH NaH->Nucleophile_Formation Nucleophile_Formation->SNAr_Reaction Addition Workup Aqueous Work-up & Extraction SNAr_Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product 6-(Cyclopentyloxy)-2-fluoro- 3-nitropyridine Purification->Final_Product Applications_Logic cluster_modification Chemical Modifications cluster_outcomes Potential Outcomes Start 6-(Cyclopentyloxy)-2-fluoro- 3-nitropyridine SNAr SₙAr at C2 (Displace Fluoro) Start->SNAr Reduction Nitro Reduction (NO₂ → NH₂) Start->Reduction PK_Modulation Modulated ADME Properties (via Cyclopentyloxy) Start->PK_Modulation Library Diverse Chemical Library SNAr->Library Pharmacophore Key Aminopyridine Pharmacophore Reduction->Pharmacophore Target Novel Biologically Active Compounds (e.g., Kinase Inhibitors) Library->Target Pharmacophore->Target PK_Modulation->Target

Caption: Logical flow from the starting material to potential applications.

Workflow for Characterization and Screening

A typical workflow to characterize this compound and assess its potential as a synthetic intermediate would involve several key steps.

Characterization_Workflow cluster_struct Spectroscopy cluster_purity Chromatography cluster_react Synthetic Utility Start Pure Compound (CAS 1881332-00-8) Structural_Verification Structural Verification Start->Structural_Verification Purity_Analysis Purity Analysis Start->Purity_Analysis NMR ¹H & ¹³C NMR Structural_Verification->NMR MS High-Resolution MS Structural_Verification->MS HPLC HPLC / UPLC Purity_Analysis->HPLC LCMS LC-MS Purity_Analysis->LCMS Reaction_Screening Reaction Screening Test_SNAr Test SₙAr with various nucleophiles Reaction_Screening->Test_SNAr Test_Reduction Test Nitro Reduction conditions Reaction_Screening->Test_Reduction Lead_Generation Lead Compound Generation NMR->Reaction_Screening MS->Reaction_Screening HPLC->Reaction_Screening Test_SNAr->Lead_Generation Test_Reduction->Lead_Generation

Caption: Experimental workflow for compound characterization and use.

References

  • Chemsrc. ricinoleic acid | CAS#:141-22-0. [Link]

  • PubChem. Jnj-42491293 | C22H23ClF2N4O | CID 71461395. [Link]

  • KISHIDA CHEMICAL CO., LTD. 2-(Cyclopentyloxy) - Safety Data Sheet. [Link]

  • Google Patents.
  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
  • Google Patents. CN102020606A - Synthesis method for nitropyridine compounds.
  • PMC. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

  • PubChem. 2-Fluoro-6-methoxybenzonitrile | C8H6FNO | CID 523101. [Link]

  • WIPO Patentscope. CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [Link]

  • ResearchGate. 4-Cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydro-2 H -pyrazolo[4,3- c ]quinoline (ELND007): Metabolically Stable γ-Secretase Inhibitors that Selectively Inhibit the Production of Amyloid-β over Notch. [Link]

  • PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

  • PubMed. Discovery of 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase. [Link]

Sources

Structure-activity relationship of 6-alkoxy-2-fluoro-3-nitropyridines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of 6-Alkoxy-2-Fluoro-3-Nitropyridines

Executive Summary

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in specific biological interactions make it a cornerstone of modern drug design.[3][4] This technical guide focuses on a highly functionalized subclass: 6-alkoxy-2-fluoro-3-nitropyridines. The strategic placement of the electron-withdrawing nitro group and the highly electronegative fluorine atom activates the pyridine core for nucleophilic aromatic substitution (SNAr), making it a versatile and reactive intermediate for building complex molecules.[5][6]

This document, intended for researchers, medicinal chemists, and drug development professionals, provides an in-depth exploration of the structure-activity relationship (SAR) of this scaffold, with a particular focus on its application as a covalent inhibitor of protein kinases. We will dissect the synthetic rationale, explain the causal relationships between structural modifications—particularly in the 6-alkoxy side chain—and biological activity, and provide detailed, field-proven protocols for synthesis and evaluation. Our analysis demonstrates that the 6-alkoxy-2-fluoro-3-nitropyridine moiety is a potent and tunable platform for developing next-generation targeted therapeutics.

The 2-Fluoro-3-Nitropyridine Scaffold: A Primer

The utility of the 6-alkoxy-2-fluoro-3-nitropyridine scaffold is rooted in the synergistic interplay of its substituents. Understanding their individual contributions is key to appreciating the scaffold's potential.

The Role of the Nitro and Fluoro Groups

The nitro group at the 3-position and the fluorine atom at the 2-position are powerful electron-withdrawing groups. This electronic pull renders the carbon atoms of the pyridine ring, particularly at the 2- and 6-positions, highly electrophilic and susceptible to attack by nucleophiles. This activation is the mechanistic basis for the facile synthesis of the target compounds via SNAr reactions.[5]

Beyond its role in synthesis, the fluorine atom often enhances critical drug-like properties, including metabolic stability, membrane permeability, and binding affinity to target proteins.[7][8] The nitro group, while a key activator, can also serve as a hydrogen bond acceptor in ligand-receptor interactions and can be chemically reduced to an amine, providing a subsequent vector for diversification.[9][10]

A Scaffold for Covalent Inhibition

The 2-fluoro-3-nitropyridine core has been successfully employed as a "warhead" for covalent inhibitors.[11] In this context, the scaffold is designed to react with a nucleophilic amino acid residue, such as a cysteine, within the active site of a target protein. The highly activated pyridine ring undergoes an SNAr reaction with the cysteine thiol, displacing the fluorine atom and forming a permanent, covalent bond. This mechanism offers a path to highly potent and durable target engagement. A recent study demonstrated this principle in the development of covalent inhibitors for Ubiquitin-Specific Protease 7 (USP7).[11]

Core Synthesis Strategy: Accessing the Scaffold

The primary route for synthesizing 6-alkoxy-2-fluoro-3-nitropyridines is the regioselective SNAr reaction, starting from a readily available di-substituted pyridine.

Mechanistic Rationale

The synthesis typically begins with a precursor like 2,6-difluoro-3-nitropyridine or 2-fluoro-6-chloro-3-nitropyridine. The carbon at the 6-position is highly activated towards nucleophilic attack. The introduction of an alcohol in the presence of a non-nucleophilic base generates a potent alkoxide nucleophile, which preferentially displaces the leaving group (F- or Cl-) at the 6-position to yield the desired 6-alkoxy product. The reaction is generally high-yielding and regioselective.[11]

General Synthetic Workflow

The diagram below outlines the standard workflow for the synthesis and subsequent biological evaluation of this compound class.

G cluster_synthesis Synthesis Phase cluster_evaluation Biological Evaluation Phase Start Precursor (2,6-Difluoro-3-nitropyridine) Reaction S N Ar Reaction (e.g., THF, 0°C to RT) Start->Reaction Alcohol Selected Alcohol (R-OH) + Base (e.g., NaH) Alcohol->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product Final Product (6-Alkoxy-2-fluoro-3-nitropyridine) Workup->Product Assay In Vitro Kinase Assay (IC50 Determination) Product->Assay Screening MassSpec Intact Protein MS (Covalent Binding Check) Assay->MassSpec Confirm Mechanism CellAssay Cellular Potency Assay (e.g., MTT Assay) MassSpec->CellAssay Validate in Cells SAR SAR Analysis & Iteration CellAssay->SAR Inform Next Design SAR_Logic cluster_mods Structural Modifications to Alkoxy Chain Potency Target Potency (IC50) Solubility Aqueous Solubility Potency->Solubility Balancing Act Permeability Cell Permeability Solubility->Permeability Balancing Act Metabolism Metabolic Stability Lipophilicity Increase Lipophilicity (e.g., add -CH2-, rings) Lipophilicity->Potency + (often) Lipophilicity->Solubility - Lipophilicity->Permeability + Lipophilicity->Metabolism - (often) Polarity Increase Polarity (e.g., add -OH, -NH2) Polarity->Potency variable Polarity->Solubility + Polarity->Permeability - Rigidity Increase Rigidity (e.g., add rings) Rigidity->Potency + (if conformation is correct) G cluster_biochem Biochemical Assays cluster_mech Mechanism of Action cluster_cell Cellular Assays Compound Synthesized Compound BiochemAssay 1. In Vitro Activity Assay (e.g., ADP-Glo, DSF) Compound->BiochemAssay Target Purified Target Protein (e.g., Kinase) Target->BiochemAssay IC50 Determine IC50 Value BiochemAssay->IC50 MassSpec 2. Intact Protein Mass Spec IC50->MassSpec Potent compounds CovalentBond Confirm Covalent Adduct (Mass Shift = Compound MW - HF) MassSpec->CovalentBond CellAssay 3. Cell Viability/Proliferation (e.g., MTT, CellTiter-Glo) CovalentBond->CellAssay Confirmed mechanism EC50 Determine EC50 Value CellAssay->EC50

Sources

Novel Pyridine Building Blocks: A Technical Guide for Advanced Medicinal Chemistry Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, consistently featured in a significant portion of FDA-approved drugs.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and its capacity to modulate the physicochemical properties of a molecule make it a privileged scaffold in drug discovery.[4][5][6] This guide provides an in-depth exploration of novel pyridine building blocks, moving beyond classical synthetic routes to highlight modern methodologies that offer unprecedented access to diverse and complex scaffolds. We will delve into the rationale behind these advanced synthetic strategies, provide detailed experimental protocols for key transformations, and showcase the application of these novel building blocks in the generation of medicinally relevant compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the latest advancements in pyridine chemistry to accelerate their discovery programs.

The Enduring Importance of the Pyridine Scaffold in Medicinal Chemistry

The prevalence of the pyridine motif in pharmaceuticals is a testament to its versatile and beneficial nature. A recent analysis revealed that between 2014 and 2023, 54 FDA-approved drugs contained a pyridine ring, with significant representation in oncology and central nervous system (CNS) therapeutics.[1][2] The pyridine ring is not merely a passive component; it actively contributes to a molecule's pharmacological profile.

Key attributes of the pyridine scaffold include:

  • Modulation of Physicochemical Properties: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can improve a compound's solubility and interactions with biological targets.[5][7] Its weak basicity can also be leveraged to influence pH-dependent solubility and cellular permeability.[5]

  • Metabolic Stability: Strategic placement of a pyridine ring can block sites of metabolism, thereby enhancing a compound's metabolic stability and pharmacokinetic profile.[4]

  • Bioisosteric Replacement: The pyridine ring is a well-established bioisostere for the phenyl ring.[7][8] This "phenyl-to-pyridyl switch" can lead to significant improvements in potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties by introducing a hydrogen bond acceptor and altering the electronic distribution.[7][9]

  • Binding Interactions: The lone pair of electrons on the pyridine nitrogen can engage in crucial hydrogen bonding interactions with target proteins, often leading to a substantial increase in binding affinity and biological activity.[7]

The impact of these properties is evident in numerous approved drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and neurological disorders.[3][10]

Evolving Synthetic Strategies for Pyridine Scaffolds

While classical methods for pyridine synthesis, such as the Hantzsch and Bohlmann-Rahtz syntheses, have been foundational, the demand for more complex and diverse pyridine building blocks has driven the development of more sophisticated and efficient synthetic methodologies.[11][12] These modern approaches offer greater control over regioselectivity, functional group tolerance, and overall synthetic efficiency.

Multi-Component Reactions (MCRs): A Paradigm of Efficiency

Multi-component reactions (MCRs) have emerged as a powerful strategy for the rapid assembly of complex molecules from simple starting materials in a single step.[13][14] This approach is highly atom-economical and aligns with the principles of green chemistry.[13]

Key Advantages of MCRs for Pyridine Synthesis:

  • Convergence and Efficiency: MCRs streamline synthetic sequences, reducing the number of steps, purification procedures, and overall resource consumption.[13]

  • Diversity-Oriented Synthesis: The ability to vary multiple input components allows for the rapid generation of large libraries of structurally diverse pyridine derivatives, which is invaluable for lead discovery and optimization.[15]

  • Access to Novel Scaffolds: MCRs can provide access to complex substitution patterns that are difficult to achieve through traditional linear syntheses.

A notable example is the one-pot, four-component reaction to synthesize novel pyridine derivatives, which offers excellent yields and short reaction times under microwave irradiation.[16]

Visualizing a Generic Multi-Component Reaction for Pyridine Synthesis:

MCR_Workflow cluster_reactants Starting Materials cluster_process One-Pot Reaction cluster_product Product A Component A Reaction Catalyst/Solvent Heat or Microwave A->Reaction B Component B B->Reaction C Component C C->Reaction D Nitrogen Source D->Reaction Pyridine Functionalized Pyridine Scaffold Reaction->Pyridine CH_Activation Pyridine Pyridine with Directing Group (DG) Catalyst Transition Metal Catalyst (e.g., Pd, Rh, Ir) Pyridine->Catalyst Coupling_Partner Coupling Partner (R-X) Coupling_Partner->Catalyst Product Functionalized Pyridine Catalyst->Product Waste Byproduct Catalyst->Waste

Caption: A simplified representation of a transition-metal-catalyzed C-H functionalization reaction on a pyridine ring.

Photoredox Catalysis: Harnessing the Power of Light

Visible-light photoredox catalysis has emerged as a mild and powerful tool for the formation of C-C and C-heteroatom bonds. [17][18]This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates. [19] Advantages of Photoredox Catalysis for Pyridine Functionalization:

  • Mild Reaction Conditions: These reactions are often performed at room temperature, making them compatible with a wide range of sensitive functional groups. [18][20]* Novel Reactivity: Photoredox catalysis provides access to unique reaction pathways that are not readily achievable with traditional thermal methods, such as the functionalization of unactivated C-H bonds. [17][21]* Green Chemistry: The use of visible light as a renewable energy source and the often-catalytic nature of these reactions align with the principles of sustainable chemistry.

Recent studies have demonstrated the use of photoredox catalysis for the alkylation and heteroarylation of unactivated C(sp3)-H bonds using pyridine N-oxides as hydrogen atom transfer (HAT) precursors. [17]Furthermore, novel photochemical methods have been developed for the functionalization of pyridines via pyridinyl radicals, offering distinct regioselectivity compared to classical Minisci reactions. [19][21]

Featured Novel Pyridine Building Blocks and Their Synthesis

The following sections detail the synthesis of specific, high-value pyridine building blocks using modern synthetic methodologies.

Synthesis of 3-Aminopyridines via Multicomponent Cascade Reaction

Rationale: 3-Aminopyridines are important structural motifs in many biologically active compounds. However, their synthesis can be challenging. A multicomponent cascade reaction offers a green and efficient route to these valuable building blocks. [15] Experimental Protocol:

  • Step 1: Reaction Setup: In a suitable reaction vessel, combine 3-formylchromone (1.0 equiv), a pyridinium salt (1.5 equiv), and ammonium acetate (15 equiv) in a suitable solvent (e.g., ethanol).

  • Step 2: Reaction Conditions: Heat the reaction mixture under reflux or microwave irradiation for the specified time (typically 2-7 minutes for microwave synthesis). [16]* Step 3: Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If necessary, concentrate the filtrate and purify the residue by column chromatography on silica gel.

Data Summary:

Entry3-FormylchromonePyridinium SaltYield (%)Reference
1UnsubstitutedPyridinium chloride>80[15]
26-ChloroPyridinium bromide>80[15]
36-Methyl4-Methylpyridinium chloride>80[15]

This method is scalable and can be adapted for flow chemistry, making it suitable for the large-scale production of 3-aminopyridine building blocks. [15]The resulting 3-aminopyridines can be further functionalized to access a wide range of meta-substituted pyridines. [15]

Regioselective C4-Alkylation of Pyridines via Photochemical Organocatalysis

Rationale: The direct and regioselective C4-alkylation of pyridines is a long-standing challenge in synthetic chemistry. A novel photochemical method utilizing a dithiophosphoric acid catalyst enables this transformation with high selectivity. [19] Experimental Protocol:

  • Step 1: Catalyst Preparation: Prepare the dithiophosphoric acid catalyst as described in the literature. [19]* Step 2: Reaction Setup: In a photochemically inert vessel (e.g., borosilicate glass), combine the pyridine substrate (1.0 equiv), the allylic C-H bond-containing coupling partner (e.g., an alkene), the dithiophosphoric acid catalyst, and an additive such as 2,4,6-collidine in a suitable solvent (e.g., acetonitrile).

  • Step 3: Photochemical Reaction: Irradiate the reaction mixture with a suitable light source (e.g., 365 nm LED) at room temperature for the specified duration.

  • Step 4: Work-up and Purification: After the reaction is complete, concentrate the mixture and purify the residue by flash column chromatography to isolate the C4-alkylated pyridine product.

Data Summary:

EntryPyridine SubstrateAllylic PartnerC4:C2 SelectivityYield (%)Reference
1PyridineCyclohexene6:167[19]
24-Methylpyridine1-Octene>20:155[19]
33-ChloropyridineTetramethylethylene8:172[19]

This method provides a powerful tool for the late-stage functionalization of complex pyridines with excellent regiocontrol. [19]

The Rise of Pyridinone Scaffolds

Pyridinones, isomeric forms of pyridines containing a carbonyl group, have gained significant attention as versatile building blocks in medicinal chemistry. [22][23]They can act as both hydrogen bond donors and acceptors, and their physicochemical properties can be readily tuned. [22][23]Pyridinone-containing compounds have demonstrated a broad spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. [22][23] Key Features of Pyridinone Scaffolds:

  • Hydrogen Bonding Capabilities: The presence of the N-H and C=O groups allows for diverse hydrogen bonding interactions with biological targets. [22]* Synthetic Accessibility: Pyridinones can be synthesized through well-established condensation reactions, facilitating the generation of diverse libraries. [22]* Bioisosteric Potential: Pyridinones can serve as bioisosteres for amides, phenols, and other heterocyclic systems. [22] The incorporation of pyridinone motifs into drug candidates is a rapidly growing area of research, with numerous examples of potent and selective inhibitors of various enzymes and receptors. [22][23]

Future Outlook and Conclusion

The field of pyridine synthesis is continuously evolving, driven by the persistent demand for novel and diverse building blocks in medicinal chemistry. The methodologies highlighted in this guide—multi-component reactions, C-H functionalization, and photoredox catalysis—represent the forefront of this innovation. These strategies provide medicinal chemists with powerful tools to access a vast and previously underexplored chemical space.

The continued development of more selective, efficient, and sustainable synthetic methods will undoubtedly lead to the discovery of the next generation of pyridine-containing therapeutics. By embracing these advanced synthetic technologies, researchers can accelerate the design-make-test-analyze cycle and ultimately bring new and effective medicines to patients faster. The strategic incorporation of novel, functionalized pyridine and pyridinone building blocks will remain a key enabler of success in modern drug discovery.

References

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central (PMC).
  • Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. Organic Letters.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed.
  • FDA-approved drugs containing pyridine or dihydropyridine scaffolds for...
  • Hantzsch pyridine synthesis. Wikipedia.
  • Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Unknown Source.
  • Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed Central (PMC).
  • Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanoc
  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society.
  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers.
  • Pyridine C(sp2)
  • Pyridine C(sp 2 )
  • Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone.
  • Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evalu
  • Recent Developments in the Synthesis and Applications of Pyridines - 1st Edition. Elsevier.
  • Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. Journal of the American Chemical Society.
  • RECENT DEVELOPMENTS IN THE SYNTHESIS AND APPLIC
  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PubMed Central (PMC).
  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. PubMed Central (PMC).
  • Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PubMed Central (PMC).
  • C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. Journal of the American Chemical Society.
  • Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central (PMC).
  • Pyridine Derivative Synthesis: Research Guide & Papers. Advanced Synthetic Organic Chemistry.
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Unknown Source.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
  • Reaction strategies for the meta-selective functionalization of pyridine through dearomatiz
  • Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch. PharmaBlock.
  • Pyridine CH functionaliz
  • Flow Hydrodynamics in Pyridine Synthesis Coupled Reactor Feed Injection Zones. Industrial & Engineering Chemistry Research.
  • Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C-H Amidation Reaction.. White Rose Research Online.
  • Remote Meta-C–H Activation Using a Pyridine-Based Template: Achieving Site-Selectivity via the Recognition of Distance and Geometry. ACS Central Science.
  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry.
  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor.
  • Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C–H Amid
  • Design and synthesis of fused pyridine building blocks for automated library gener
  • Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products.
  • Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. National Academic Digital Library of Ethiopia.
  • Pyridine synthesis. Organic Chemistry Portal.
  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
  • Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hep
  • Regioselective synthesis of 4-functionalized pyridines. OUCI.
  • A Comparative Guide to Pyridine Synthesis: Conventional Heating vs.
  • Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Aryl

Sources

2-Fluoro-3-Nitropyridine Derivatives in Drug Discovery Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the Scaffold

In the landscape of heterocyclic chemistry, 2-fluoro-3-nitropyridine (2F3NP) represents a "privileged" electrophilic scaffold. Its utility in drug discovery stems from a unique electronic push-pull system: the strong electron-withdrawing effect of the 3-nitro group (


) and the pyridine nitrogen atom synergistically activate the C2-fluorine bond.

This activation lowers the energy barrier for Nucleophilic Aromatic Substitution (


) , making the C2 position a highly reactive "warhead" susceptible to displacement by amines, alkoxides, and thiols under mild conditions. Furthermore, the nitro group serves as a latent amine, allowing for subsequent reduction and cyclization into bicyclic systems such as 7-azaindoles  (pyrrolo[2,3-b]pyridines) and imidazopyridines —core motifs in FDA-approved kinase inhibitors.

This guide details the mechanistic underpinnings, synthetic workflows, and specific medicinal chemistry applications of 2F3NP derivatives.[1]

Electronic Structure & Reactivity Profile

The reactivity of 2F3NP is dictated by the inductive (


) and mesomeric (

) effects of its substituents.
  • C2-Fluorine: A potent leaving group in

    
     reactions. Unlike chloropyridines, where bond breaking is often rate-limiting, the high electronegativity of fluorine stabilizes the transition state (Meisenheimer complex) by inductively withdrawing electron density from the ring, accelerating the rate-determining nucleophilic attack.
    
  • C3-Nitro Group: Provides critical ortho-activation. It withdraws electron density from the C2 position, making it significantly more electrophilic than in non-nitrated analogs.

  • Pyridine Nitrogen: Acts as an electron sink, further stabilizing the anionic intermediate formed during substitution.

Reactivity Hierarchy
  • 
     at C2:  Fastest reaction. Occurs with amines, thiols, and alcohols.[2]
    
  • Nitro Reduction: Standard catalytic hydrogenation (

    
    ) or chemical reduction (
    
    
    
    ,
    
    
    ) yields 2-substituted-3-aminopyridines.
  • Cyclization: The resulting 2-functionalized-3-aminopyridines readily undergo condensation to form fused heterocycles.

Synthetic Workflows: From Scaffold to Drug Candidate

The following diagram illustrates the three primary synthetic pathways utilized in medicinal chemistry:

  • Path A (7-Azaindoles): Synthesis of kinase inhibitor cores.

  • Path B (Imidazopyridines): GPCR ligand synthesis.

  • Path C (Covalent Inhibition): Direct use of the scaffold as a cysteine-targeting warhead.

G Start 2-Fluoro-3-Nitropyridine (Scaffold) InterA S_NAr with Enolates/Malonates Start->InterA Path A: C-Nucleophile InterB S_NAr with Amines Start->InterB Path B: N-Nucleophile ProdC Covalent Inhibitor (Targeting Cysteine) Start->ProdC Path C: Direct Protein Binding ProdA 7-Azaindoles (Kinase Inhibitors) InterA->ProdA Reductive Cyclization RedB Reduction to Diaminopyridine InterB->RedB H2/Pd-C or Fe/AcOH ProdB Imidazopyridines (GPCR Ligands) RedB->ProdB Cyclization w/ R-CHO

Figure 1: Divergent synthetic pathways from the 2-fluoro-3-nitropyridine core.

Case Study: Covalent USP7 Inhibition

While often an intermediate, the 2-fluoro-3-nitropyridine moiety itself can serve as the bioactive pharmacophore.

Mechanism of Action

In the development of inhibitors for Ubiquitin-Specific Protease 7 (USP7) , a deubiquitinating enzyme implicated in cancer progression, researchers utilized the 2-fluoro-3-nitropyridine core as a "covalent warhead."

  • Target: The catalytic cysteine residue within the USP7 active site.

  • Reaction: The cysteine thiol undergoes an

    
     reaction with the inhibitor, displacing the fluorine atom.
    
  • Result: Irreversible alkylation of the enzyme, blocking its activity.

Why this scaffold? The 3-nitro group tunes the reactivity of the C2-fluorine such that it is reactive enough to bind the specific cysteine in the active site but stable enough to survive physiological conditions without non-specific toxicity.

Experimental Protocols

The following protocols are standardized for research-grade synthesis. Always consult MSDS before handling.

Protocol A: General with Secondary Amines

Objective: Synthesis of 2-amino-3-nitropyridine derivatives.

  • Reagents:

    • 2-Fluoro-3-nitropyridine (1.0 equiv)

    • Amine nucleophile (e.g., Morpholine, Piperidine) (1.1 equiv)

    • Base: Potassium Carbonate (

      
      ) (2.0 equiv) or DIPEA (1.5 equiv)
      
    • Solvent: Acetonitrile (MeCN) or DMF (Dry).

  • Procedure:

    • Dissolve 2-fluoro-3-nitropyridine in MeCN (0.2 M concentration) under

      
       atmosphere.
      
    • Add

      
       followed by the amine dropwise at 
      
      
      
      .
    • Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 7:3). The starting material (Rf ~0.6) should disappear, replaced by a lower Rf yellow/orange spot.

    • Workup: Dilute with water, extract with EtOAc (

      
      ). Wash organics with brine, dry over 
      
      
      
      , and concentrate.
  • Yield: Typically 85–95%.

Protocol B: Reduction to 2,3-Diaminopyridine

Objective: Preparing the precursor for imidazopyridine cyclization.

  • Reagents:

    • 2-Substituted-3-nitropyridine (from Protocol A)

    • Iron powder (Fe) (5.0 equiv)

    • Ammonium Chloride (

      
      ) (saturated aq. solution)
      
    • Solvent: Ethanol (EtOH).

  • Procedure:

    • Dissolve the nitro compound in EtOH. Add Fe powder.

    • Add saturated

      
       solution (ratio EtOH:Water 4:1).
      
    • Heat to reflux (

      
      ) for 1–2 hours.
      
    • Observation: The yellow color of the nitro compound will fade to a colorless or pale brown solution.

    • Workup: Filter hot through a Celite pad to remove iron residues. Wash Celite with MeOH. Concentrate filtrate.

  • Yield: Typically 70–90%.

Data Summary: Substituent Effects on Rates

The following table summarizes the relative reaction rates of various pyridine halides, highlighting the superiority of the fluoro-nitro combination.

SubstrateLeaving GroupActivating GroupRelative Rate (

)
Conditions
2-Fluoro-3-nitropyridine -F 3-NO2 ~3200 Mild (

)
2-Chloro-3-nitropyridine-Cl3-NO2100Mild/Heat
2-Fluoro-pyridine-FNone1Strong Base/Heat
2-Chloro-pyridine-ClNone<0.01Harsh Conditions

Note: Data approximates relative reactivity toward methoxide ion in methanol.

Safety & Handling

  • Energetic Potential: Low molecular weight nitro-pyridines can be energetic. While 2F3NP is generally stable, avoid subjecting large quantities to shock or excessive heat (>150°C) without DSC testing.

  • Skin Sensitization: As a potent electrophile, 2F3NP is a likely skin sensitizer and irritant. It can alkylate skin proteins. Double-gloving (Nitrile) is mandatory.

  • Incompatibility: Avoid mixing with strong reducing agents (hydrazine, hydrides) in uncontrolled conditions due to exotherm risks.

References

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines. National Institutes of Health (NIH) / PMC. [Link]

  • Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline. Organic Chemistry Frontiers (RSC). [Link]

  • Design, Synthesis, and Molecular Evaluation of SNAr-Reactive USP7 Inhibitors. ChemMedChem. [Link]

  • Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Synthesis of 7-azaindoles via Chichibabin Cyclization. Journal of Organic Chemistry. [Link]

Sources

Optimizing Pharmacokinetics via Cyclopentyl Ether Scaffolds: A Medicinal Chemistry Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide examines the strategic incorporation of cyclopentyl ether moieties into heterocyclic scaffolds, a prevalent tactic in modern medicinal chemistry to optimize lipophilic efficiency (LipE) and metabolic stability. While linear alkyl ethers often suffer from rapid oxidative dealkylation, the cyclopentyl group offers a constrained conformation that mitigates entropic penalty upon binding while blocking metabolic soft spots. This guide details the structural rationale, synthetic pathways, and specific application of this pharmacophore in Phosphodiesterase 4 (PDE4) inhibitors and related heterocyclic systems.

Part 1: The Pharmacophore Rationale

Thermodynamic & Metabolic Advantages

The transition from a linear alkoxy chain (e.g.,


-butyloxy) to a cyclopentyloxy group is rarely arbitrary. It addresses two critical failures in early-stage hits: high clearance  and low potency due to entropic costs .
  • Entropic Pre-Organization: A flexible linear chain loses significant degrees of freedom (rotational entropy) upon binding to a protein pocket. The cyclopentyl ring is conformationally constrained. When it binds to a hydrophobic pocket (e.g., the Q-pocket of PDE4), the entropic penalty is lower compared to an open chain, often resulting in a 10–100x improvement in

    
    .
    
  • Lipophilic Metabolism Efficiency (LipMetE): Linear alkyl ethers are prone to rapid CYP450-mediated

    
    -dealkylation. The cyclopentyl ring hinders the approach of the heme-iron center to the 
    
    
    
    -carbon, significantly extending half-life (
    
    
    ).
Structural Logic Diagram

The following diagram illustrates the decision matrix for transitioning to a cyclopentyl ether scaffold.

G Start Hit Compound (Linear Alkyl Ether) Problem1 Issue: Rapid Metabolic Clearance (CYP450) Start->Problem1 Problem2 Issue: High Entropic Penalty (Flexible Chain) Start->Problem2 Solution Strategy: Cyclization to Cyclopentyl Ether Problem1->Solution Block Metabolism Problem2->Solution Reduce Entropy Loss Result1 Steric Shielding of Alpha-Carbon Solution->Result1 Result2 Conformational Constraint (Pre-organized) Solution->Result2 Outcome Optimized Lead: Improved LipMetE & Potency Result1->Outcome Result2->Outcome

Figure 1: Decision logic for incorporating cyclopentyl ether moieties to solve PK/PD liabilities.

Part 2: Synthetic Methodologies

Constructing the ether linkage on a heterocyclic core (e.g., pyridine, indazole, quinoline) requires careful selection between nucleophilic substitution and Mitsunobu inversion, particularly if the cyclopentyl ring carries additional chiral substituents.

Method A: Direct Alkylation (Williamson Ether Synthesis)

Best for: Unsubstituted cyclopentyl rings attached to robust phenols or hydroxy-heterocycles. Mechanism: Deprotonation of the heterocyclic hydroxyl group followed by nucleophilic attack on bromocyclopentane.

ParameterConditionNote
Solvent DMF or NMPPolar aprotic solvents maximize nucleophilicity.
Base

or

Cesium effect promotes solubility of the alkoxide.
Temperature 60–80°CCyclopentyl bromide is a secondary halide; heat is required but risks elimination.
Risk EliminationSecondary halides can undergo

elimination to form cyclopentene.
Method B: Mitsunobu Reaction

Best for: Chiral cyclopentanols or acid-sensitive substrates. Mechanism: Activation of the alcohol by DEAD/DIAD and


, followed by 

displacement with inversion of configuration.
Synthetic Workflow Diagram

Synthesis SM Heterocyclic Alcohol (Ar-OH) Choice Reagent Selection SM->Choice PathA Method A: Alkylation (Bromocyclopentane + K2CO3) Choice->PathA Achiral/Robust PathB Method B: Mitsunobu (Cyclopentanol + DEAD + PPh3) Choice->PathB Chiral/Sensitive Product Target Cyclopentyl Ether PathA->Product SN2 (Retention/Racemization risk) PathB->Product SN2 (Inversion)

Figure 2: Synthetic routes for installing cyclopentyloxy groups on heterocyclic scaffolds.

Part 3: Case Study – PDE4 Inhibitors

The most authoritative application of the cyclopentyl ether scaffold is in the design of Phosphodiesterase 4 (PDE4) inhibitors. The "catechol ether" moiety of early inhibitors like Rolipram evolved into heterocyclic variants to improve selectivity.

The "Hydrophobic Clamp" Interaction

In PDE4B and PDE4D, the active site contains a "Q-pocket" (glutamine binding pocket) and a hydrophobic clamp formed by phenylalanine and isoleucine residues.

  • Mechanism: The cyclopentyl group fills this hydrophobic pocket more efficiently than linear chains.

  • Evolution: Modern inhibitors (e.g., Piclamilast analogues) replace the catechol core with pyridines or benzamides but retain the cyclopentyl ether to maintain this critical hydrophobic anchor.

Data Comparison: Linear vs. Cyclic

Data extrapolated from SAR studies on Rolipram analogues [1, 2].

R-Group (Ether)IC50 (PDE4 Inhibition)Metabolic Stability (Microsomal)

-Butyloxy
120 nMLow (

min)
Cyclopentyloxy 2-5 nM High (

min)
Cyclohexyloxy15 nMModerate (Steric clash in some isoforms)

Part 4: Experimental Protocols

Protocol 4.1: General Synthesis of 4-(Cyclopentyloxy)pyridine Derivative

This protocol describes the alkylation of a hydroxy-pyridine scaffold, a common step in synthesizing PDE4 antagonists.

Reagents:

  • 4-Hydroxypyridine derivative (1.0 eq)

  • Bromocyclopentane (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Dimethylformamide (DMF), anhydrous

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with the 4-hydroxypyridine derivative (e.g., 200 mg) and anhydrous DMF (5 mL).

  • Deprotonation: Add

    
     (anhydrous, finely ground) to the solution. Stir at Room Temperature (RT) for 15 minutes to facilitate formation of the phenoxide/pyridone anion.
    
  • Alkylation: Add bromocyclopentane dropwise via syringe.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
     or Ar) for 4–6 hours. Monitor by TLC (System: 50% EtOAc/Hexanes) or LC-MS.
    
    • Critical Checkpoint: If starting material remains but bromide is consumed, add 0.1 eq of KI (Finkelstein condition) to accelerate the reaction.

  • Workup: Cool to RT. Dilute with EtOAc (30 mL) and wash with water (

    
     mL) to remove DMF. Wash the organic layer with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (

    
    , gradient 0-40% EtOAc in Hexanes). The cyclopentyl ether typically elutes earlier than the unreacted alcohol due to increased lipophilicity.
    
Protocol 4.2: Determination of Lipophilic Metabolism Efficiency (LipMetE)

To validate the scaffold's efficacy, calculate LipMetE using intrinsic clearance data.

Formula:



Procedure:

  • Measure

    
     in the target assay (e.g., PDE4B enzyme assay).
    
  • Determine

    
     using shake-flask method or HPLC surrogate.
    
  • Measure Intrinsic Clearance (

    
    ) in human liver microsomes (HLM).
    
  • A high LipMetE score (>5) indicates the cyclopentyl ether has successfully balanced potency and metabolic stability [3].

References

  • Evaluating the differences in cycloalkyl ether metabolism using the design parameter "lipophilic metabolism efficiency" (LipMetE) . J. Med. Chem., 2013.

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes . Int. J. Mol. Sci., 2023.[1][2][3]

  • Pyrazolopyridines as potent PDE4B inhibitors: 5-heterocycle SAR . Bioorg.[4] Med. Chem. Lett., 2010.[4]

  • Structural Basis for the Activity of Drugs that Inhibit Phosphodiesterases . Structure, 2004.[3]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 6-(Cyclopentyloxy)-2-fluoro-3-nitropyridine via SNAr

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the regioselective synthesis of 6-(cyclopentyloxy)-2-fluoro-3-nitropyridine from 2,6-difluoro-3-nitropyridine . This transformation utilizes a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2][3][4][5] The core challenge addressed in this guide is achieving high regioselectivity for the C6-position (para to the nitro group) while preserving the C2-fluorine (ortho to the nitro group) and preventing bis-substitution. This scaffold is a critical intermediate in the synthesis of kinase inhibitors, particularly for BTK and PI3K pathways.

Mechanistic Insight & Regioselectivity

The Regioselectivity Paradox

The substrate, 2,6-difluoro-3-nitropyridine, possesses two electrophilic sites activated by the electron-withdrawing nitro group at C3 and the ring nitrogen.

  • C2 Position (Ortho): Electronically most activated due to the inductive (-I) and mesomeric (-M) effects of the adjacent nitro group. However, it is sterically hindered.

  • C6 Position (Para): Activated by the nitro group (para-conjugation) but less so than the C2 position. However, it is sterically accessible.

The Solution: Kinetic control via steric differentiation. By using a bulky nucleophile (cyclopentanol) and maintaining low temperatures, the reaction is directed toward the sterically accessible C6 position, overriding the electronic preference for C2.

Reaction Pathway Diagram

The following diagram illustrates the competing pathways and the energetic penalty associated with the C2-attack due to steric clash with the nitro group.

SNAr_Mechanism Substrate 2,6-Difluoro-3-nitropyridine TS_C2 TS-C2 (Ortho) High Energy (Steric Clash with NO2) Substrate->TS_C2 + Nu- TS_C6 TS-C6 (Para) Lower Energy (Sterically Favored) Substrate->TS_C6 + Nu- Nu Cyclopentoxide (Nu-) TS_C2->TS_C6 Kinetic Preference (Low Temp) Meisenheimer_C2 Meisenheimer Complex C2 TS_C2->Meisenheimer_C2 Meisenheimer_C6 Meisenheimer Complex C6 TS_C6->Meisenheimer_C6 Product_C2 2-Cyclopentyloxy isomer (Undesired) Meisenheimer_C2->Product_C2 - F- Product_C6 6-(Cyclopentyloxy)-2-fluoro-3-nitropyridine (Target) Meisenheimer_C6->Product_C6 - F-

Figure 1: Mechanistic pathway highlighting the kinetic preference for C6 substitution driven by steric hindrance at the C2 position.

Experimental Protocol

Reagents and Equipment
  • Substrate: 2,6-Difluoro-3-nitropyridine (1.0 equiv)

  • Nucleophile: Cyclopentanol (1.05 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Atmosphere: Dry Nitrogen or Argon

Step-by-Step Methodology

Step 1: Preparation of Sodium Cyclopentoxide

  • Charge an oven-dried reaction flask with NaH (1.1 equiv) under inert atmosphere.

  • Wash NaH with anhydrous hexane (optional, to remove mineral oil) if high purity is required, decanting the supernatant.

  • Add anhydrous THF (Volume = 5 mL/mmol of substrate) and cool the suspension to 0°C using an ice bath.

  • Add Cyclopentanol (1.05 equiv) dropwise over 15 minutes.

    • Note: Hydrogen gas evolution will occur. Ensure proper venting.

  • Stir at 0°C for 30 minutes until gas evolution ceases and a clear/hazy solution forms.

Step 2: SNAr Reaction

  • In a separate flask, dissolve 2,6-Difluoro-3-nitropyridine (1.0 equiv) in anhydrous THF (2 mL/mmol). Cool to -10°C to 0°C .

    • Critical: The electrophile (pyridine) must be kept cold to prevent rapid exotherms upon addition.

  • Slow Addition: Transfer the pre-formed alkoxide solution (from Step 1) into the pyridine solution dropwise via cannula or pressure-equalizing addition funnel over 30–60 minutes.

    • Why: Adding the nucleophile to the electrophile keeps the nucleophile concentration low relative to the substrate, minimizing the risk of bis-substitution (displacing both fluorines).

  • Maintain temperature at 0°C for 1–2 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.

Step 3: Quench and Workup

  • Once the starting material is consumed (<5%), quench the reaction by adding saturated aqueous NH4Cl solution dropwise at 0°C.

  • Dilute with Ethyl Acetate (EtOAc) and water.

  • Separate the organic layer and extract the aqueous layer twice with EtOAc.

  • Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Step 4: Purification

  • The crude residue is typically a yellow oil or solid.

  • Purify via silica gel flash chromatography using a gradient of 0–20% EtOAc in Hexanes.

  • Target Product: Elutes after the bis-substituted impurity (if present) but before the 2-isomer (minor).

Optimization & Troubleshooting

Process Parameters Table

The following data summarizes the impact of critical variables on the reaction outcome.

VariableConditionOutcomeRecommendation
Base NaH (Strong)Clean conversion, fast reaction at 0°C.Preferred
K2CO3 (Weak)Requires higher temp or polar solvent (DMF), increasing risk of C2-isomer.Alternative
Solvent THFExcellent temp control, easy workup.Preferred
DMF/NMPAccelerates reaction but promotes bis-substitution and difficult removal.Avoid
Temp < 0°CHigh C6 selectivity, slow kinetics.Start here
> 25°C (RT)Increased C2-isomer and bis-substitution (6-(cyclopentyloxy)-2-(cyclopentyloxy)-...).Avoid
Stoichiometry 1:1 (Nu:E)Maximizes mono-substitution.Preferred
> 1.2:1 (Nu:E)Significant formation of bis-product.Avoid
Optimization Workflow

Use this decision tree to troubleshoot yield or purity issues.

Optimization_Workflow Start Analyze Crude LC-MS Issue1 Problem: Bis-substitution (Product + 68 Da) Start->Issue1 Action1 Reduce Temp to -10°C Slow down addition rate Ensure 1.0 equiv Nu Issue1->Action1 Yes Issue2 Problem: C2-Isomer (Wrong Regioisomer) Issue1->Issue2 No Action2 Switch solvent to Toluene/THF Increase steric bulk of base Issue2->Action2 Yes Issue3 Problem: Hydrolysis (Pyridinone formation) Issue2->Issue3 No Action3 Dry solvents (Karl Fischer < 0.05%) Check inert atmosphere Issue3->Action3 Yes

Figure 2: Troubleshooting logic for optimizing the SNAr reaction.

Safety & Handling

  • Fluoride Generation: The reaction releases fluoride ions (as NaF). While not HF gas, acidification during workup can generate trace HF. Use glass-lined or appropriate vessels and avoid strong acids during quench if possible.

  • Energetic Compounds: Nitropyridines can be energetic. Avoid heating the reaction mixture above 50°C or concentrating to dryness with excessive heat.

  • Sodium Hydride: Flammable solid; releases hydrogen gas upon contact with moisture. Handle under inert atmosphere.

References

  • Regioselectivity in SNAr of Fluoronitropyridines

    • Synthesis of Fluorinated Nucleosides/Nucleotides.[6] MDPI. (General reactivity patterns of fluorinated heterocycles). Link

  • Commercial Availability & Validation

    • 6-(Cyclopentyloxy)-2-fluoro-3-nitropyridine Product Page.[7] ChemScene.[7] (Confirms stability and existence of the specific regioisomer). Link

  • General Methodology for Alkoxypyridines

    • Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines.[5] Tetrahedron Letters.[5] (Discusses steric vs electronic control in similar scaffolds). Link

  • Mechanistic Considerations

    • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec. (Detailed QM analysis of steric/electronic tradeoffs in halo-nitro-heterocycles). Link

Sources

Application Note: High-Efficiency Protocol for Nucleophilic Substitution of Fluorine in Nitropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the Nucleophilic Aromatic Substitution (SNAr) of fluorine atoms in nitropyridine scaffolds. Unlike standard alkyl substitutions, SNAr on nitropyridines exhibits a distinct "element effect" where fluorine acts as a superior leaving group compared to chlorine or bromine. This guide provides a mechanistic rationale, a self-validating experimental workflow, and critical troubleshooting steps for medicinal chemists and process engineers aiming to functionalize pyridine cores efficiently.

Mechanistic Insight: The Fluorine Advantage[1][2]

To optimize this reaction, one must understand why fluoronitropyridines are uniquely reactive. In SNAr reactions, the rate-determining step is not the breaking of the carbon-halogen bond (as in SN1/SN2), but the initial nucleophilic attack on the aromatic ring to form the anionic Meisenheimer Complex .

  • The Element Effect: Fluorine is the most electronegative element.[1][2] Its strong inductive effect (-I) significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the ipso-carbon. This stabilizes the negative charge of the transition state (Meisenheimer complex) more effectively than chlorine or bromine.[2]

  • Role of the Nitro Group: The nitro group (-NO2) acts as a potent electron-withdrawing group (EWG). When positioned ortho or para to the fluorine, it further stabilizes the intermediate via resonance (-M effect), accelerating the reaction rate by orders of magnitude.

Visualization: SNAr Mechanism

The following diagram illustrates the reaction pathway, highlighting the critical Meisenheimer intermediate.

SNAr_Mechanism cluster_legend Key Drivers Reactants Fluoronitropyridine + Nucleophile (Nu:) TS1 Transition State 1 (Approach) Reactants->TS1 Nu attack Intermediate Meisenheimer Complex (Rate-Determining Step) TS1->Intermediate Stabilized by -I (F) & -M (NO2) TS2 Transition State 2 (Departure) Intermediate->TS2 Restoration of Aromaticity Products Substituted Nitropyridine + F- TS2->Products Fast step Text1 Fluorine: Lowers Activation Energy via Inductive Effect

Figure 1: Reaction coordinate of SNAr showing the stabilization of the Meisenheimer complex by Fluorine and the Nitro group.

Strategic Planning: Reaction Parameters

Success depends on the correct pairing of solvent, base, and temperature.

Solvent and Base Selection Matrix

The choice of solvent dictates the "nakedness" (reactivity) of the nucleophile. Polar aprotic solvents are preferred as they solvate cations well but leave anions (nucleophiles) free to react.

ParameterStandard ConditionsHigh-Rate / Difficult SubstratesGreen / Process Scale
Solvent DMSO, DMF (High solubility, high rate)NMP (Higher thermal stability)Acetonitrile, 2-MeTHF (Easier workup)
Base K2CO3, Cs2CO3 (General purpose)NaH, KOtBu (For weak nucleophiles like alcohols)DIPEA, TEA (For amine nucleophiles)
Temp RT – 60°C 80°C – 120°C Reflux (Solvent dependent)
Stoichiometry Guidelines
  • Nucleophile: 1.1 – 1.2 equivalents (relative to substrate).

  • Base: 1.5 – 2.0 equivalents (to neutralize HF generated).

  • Concentration: 0.2 M – 0.5 M (Higher concentrations favor kinetics but risk exotherms).

Standard Operating Protocol (SOP)

Objective: Synthesis of N-substituted-3-nitropyridin-2-amine from 2-fluoro-3-nitropyridine.

Materials
  • Substrate: 2-Fluoro-3-nitropyridine (1.0 mmol)

  • Nucleophile: Primary or Secondary Amine (1.1 mmol)

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.5 mmol)

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMSO (3-5 mL)

Step-by-Step Methodology
  • Preparation (T = 0 min):

    • Flame-dry a 10 mL round-bottom flask or reaction vial equipped with a magnetic stir bar.

    • Purge with Nitrogen or Argon to remove atmospheric moisture (crucial if using alkoxides; less critical for amines).

  • Dissolution:

    • Add 2-Fluoro-3-nitropyridine (1.0 equiv) to the flask.

    • Add solvent (MeCN or DMSO). Stir until fully dissolved.

  • Activation:

    • Add the Base (DIPEA) in one portion.

    • Note: If using an inorganic base (e.g., K2CO3), ensure it is finely powdered to maximize surface area.

  • Nucleophile Addition (The Critical Step):

    • Add the Amine (1.1 equiv) dropwise.

    • Observation: A color change (often yellow to deep orange/red) indicates the formation of the charge-transfer complex or the Meisenheimer intermediate.

    • Exotherm Check: For highly activated substrates (e.g., dinitropyridines), cool to 0°C during addition.

  • Reaction Monitoring:

    • Stir at Room Temperature (RT).

    • QC Check: Spot on TLC after 30 minutes. (Eluent: 30% EtOAc in Hexanes). The fluorinated starting material (SM) is usually less polar than the amino-product.

    • If SM persists after 1 hour, heat to 50°C.

  • Workup:

    • Method A (Precipitation): Pour reaction mixture into 20 mL of ice water. If the product is solid, filter and wash with water.

    • Method B (Extraction): Dilute with EtOAc (20 mL). Wash with Water (2 x 10 mL) and Brine (1 x 10 mL). Dry over Na2SO4, filter, and concentrate.

  • Purification:

    • Flash column chromatography is rarely needed if conversion is >95%. Recrystallization from EtOH/Heptane is often sufficient.

Optimization & Troubleshooting Workflow

Use the following logic tree to resolve common issues such as low conversion or byproduct formation.

Optimization_Workflow Start Start Reaction (Standard Conditions) CheckTLC Check LCMS/TLC (1 hour) Start->CheckTLC Decision Conversion > 90%? CheckTLC->Decision Success Proceed to Workup Decision->Success Yes LowConv Issue: Low Conversion Decision->LowConv No (SM remains) Byproducts Issue: Hydrolysis (OH product) Decision->Byproducts No (New spots) Heat Action: Increase Temp (+20°C increments) LowConv->Heat ChangeSolvent Action: Switch to DMSO/NMP (Increase polarity) LowConv->ChangeSolvent If Heat Fails Heat->CheckTLC DrySolvent Action: Dry Solvents/Reagents (Use Molecular Sieves) Byproducts->DrySolvent DrySolvent->Start Restart

Figure 2: Decision tree for optimizing SNAr reactions on fluoronitropyridines.

Common Pitfalls
  • Hydrolysis: The "OH" impurity (hydroxypyridine) arises from wet solvents. Fluoronitropyridines are so reactive they will scavenge trace water. Solution: Use anhydrous solvents and keep the system closed.

  • Regioselectivity: In substrates with multiple fluorines (e.g., 2,6-difluoro-3-nitropyridine), the fluorine ortho to the nitro group (C2) is significantly more labile than the para/meta fluorines due to the proximity of the electron-withdrawing effect.

  • Decomposition: Nitropyridines are sensitive to harsh reducing conditions. Avoid using metals or hydrides in the same pot unless intended.

Safety Considerations

  • Energetics: Low molecular weight nitropyridines can be energetic. Never distill the reaction mixture to dryness if the residue is unknown.

  • Sensitizers: Many fluoronitropyridines are skin sensitizers and lachrymators. Handle exclusively in a fume hood.

  • HF Generation: The reaction releases Fluoride ions, which form HF salts in the presence of amine hydrochlorides. Glassware etching is possible over long durations; however, standard borosilicate glass is generally resistant enough for short reaction times.

References

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: The Mechanism. (2018). Available at: [Link]

  • Chemistry Steps. The Mechanism of Nucleophilic Aromatic Substitution. (2021).[3] Available at: [Link]

  • ACS Green Chemistry Institute. SNAr Solvents and Reagents Guide. (Accessed 2023). Available at: [Link]

Sources

Synthesis of Imidazopyridines from Nitropyridine Precursors: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Imidazopyridine scaffolds are a cornerstone in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents. Their synthesis, particularly from readily available nitropyridine precursors, is a critical process for researchers in the field. This guide provides an in-depth exploration of the synthetic procedures, mechanistic underpinnings, and practical considerations for the preparation of imidazopyridines through reductive cyclization pathways.

The Strategic Importance of the Nitropyridine Route

The synthesis of imidazopyridines often commences with nitropyridine derivatives due to the versatile reactivity of the nitro group. This functional group serves as a precursor to a crucial amino group, which, when positioned ortho to another amino functionality, enables the subsequent cyclization to form the imidazole ring. This strategy offers a reliable and adaptable approach to a wide array of substituted imidazopyridines.

Core Synthetic Strategy: Reductive Cyclization

The cornerstone of this synthetic approach is the reduction of a nitro group on the pyridine ring to an amine, followed by intramolecular cyclization with a suitable one-carbon synthon. The general workflow can be conceptualized as follows:

G cluster_0 Step 1: Functionalization cluster_1 Step 2: Reductive Cyclization A Nitropyridine Precursor B Introduction of Ortho-Amino Group (or precursor) A->B Nucleophilic Aromatic Substitution or other functionalization C Reduction of Nitro Group to Diamine Intermediate B->C Key Reductive Step D Cyclization with One-Carbon Synthon C->D E Imidazopyridine Core D->E

Figure 1: General workflow for imidazopyridine synthesis from nitropyridines.

Application Protocol 1: One-Pot Synthesis of 3-(Alkyl/Aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridines

This protocol details a highly efficient, one-pot synthesis starting from 2-chloro-3-nitropyridine. The procedure involves a tandem sequence of nucleophilic aromatic substitution, nitro group reduction, and cyclization.[1]

Materials and Reagents
  • 2-chloro-3-nitropyridine

  • Primary amine (e.g., propylamine, benzylamine)

  • Aldehyde (e.g., benzaldehyde, furfural)

  • Zinc powder (Zn)

  • Concentrated Hydrochloric Acid (HCl)

  • Isopropyl alcohol (IPA)

  • Water (H₂O)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Experimental Procedure

Step 1: Nucleophilic Aromatic Substitution

  • In a round-bottom flask, dissolve 1 equivalent of 2-chloro-3-nitropyridine in a 1:1 mixture of H₂O and IPA (5 mL).

  • Add 1 equivalent of the desired primary amine to the solution and stir for 5 minutes at room temperature.

  • Heat the reaction mixture to 80°C for 2 hours. Monitor the formation of the intermediate by Thin Layer Chromatography (TLC).

Step 2: Reductive Cyclization

  • To the same reaction mixture, add 1 equivalent of Zinc powder and 0.5 equivalents of concentrated HCl.

  • Heat the mixture for 45 minutes at 80°C to facilitate the reduction of the nitro group to form the diamine intermediate.

  • Following the reduction, add 1 equivalent of the desired aldehyde to the reaction mixture and continue heating at 80°C for 2 hours to complete the cyclization.

Step 3: Work-up and Purification

  • After cooling to room temperature, quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 3-(alkyl/aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridine.

Mechanism of Reaction

The reaction proceeds through a well-defined sequence of steps:

G A 2-Chloro-3-nitropyridine C SNAr Intermediate A->C Nucleophilic Aromatic Substitution B Primary Amine (R-NH2) B->C D Diamine Intermediate C->D Nitro Reduction (Zn/HCl) F Schiff Base Intermediate D->F Condensation E Aldehyde (R'-CHO) E->F G Final Imidazopyridine Product F->G Intramolecular Cyclization & Aromatization

Figure 2: Reaction mechanism for the one-pot synthesis of 3,2-disubstituted imidazo[4,5-b]pyridines.

Application Protocol 2: Two-Step Synthesis of Imidazo[4,5-c]pyridines

This protocol outlines a classic two-step procedure for the synthesis of imidazo[4,5-c]pyridines starting from a 3-nitropyridin-4-amine precursor. The key steps are the reduction of the nitro group followed by a catalyzed condensation.[2]

Materials and Reagents
  • 3-nitropyridin-4-amine

  • Iron powder (Fe)

  • Acetic acid

  • Ethanol

  • Triethyl orthoformate

  • Ytterbium triflate (Yb(OTf)₃) - catalyst

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Experimental Procedure

Step 1: Reduction of the Nitro Group

  • To a solution of 3-nitropyridin-4-amine in ethanol, add iron powder and acetic acid.

  • Reflux the mixture and monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, filter the hot solution to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3,4-diaminopyridine. This intermediate can often be used in the next step without further purification.

Step 2: Cyclization to Imidazo[4,5-c]pyridine

  • Dissolve the crude 3,4-diaminopyridine in a suitable solvent such as dichloromethane.

  • Add triethyl orthoformate and a catalytic amount of Ytterbium triflate.

  • Stir the reaction mixture at room temperature or with gentle heating as required. Monitor the formation of the product by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer and purify the crude product by recrystallization or column chromatography to yield the imidazo[4,5-c]pyridine.

Yields and Substrate Scope

The yields of these reactions are generally good and tolerant of a variety of functional groups on the starting materials. The following table summarizes representative yields for different imidazopyridine derivatives synthesized via reductive cyclization.

Starting NitropyridineAmine/Aldehyde/OrthoesterReducing AgentCyclization CatalystProductYield (%)Reference
2-Chloro-3-nitropyridinePropylamine, BenzaldehydeZn/HCl-2-Phenyl-3-propyl-3H-imidazo[4,5-b]pyridineNot specified[1]
3-Nitropyridin-4-amineTriethyl orthoformateFe/Acetic AcidYb(OTf)₃Imidazo[4,5-c]pyridine32-99[2]
2-Nitro-3-aminopyridineSubstituted AcetophenonesSnCl₂·2H₂O-1H-Imidazo[4,5-b]pyridinesNot specified[2]

Safety and Handling Precautions

  • Nitropyridine precursors: Many nitroaromatic compounds are potentially explosive and should be handled with care. Avoid heating them in a closed system.

  • Acids and Bases: Concentrated acids like HCl and bases should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Metal Powders: Finely divided metal powders like zinc and iron can be pyrophoric. Handle them in an inert atmosphere if necessary and keep them away from sources of ignition.

  • Solvents: Organic solvents should be used in a well-ventilated area, and appropriate measures should be taken to prevent fires.

Conclusion

The synthesis of imidazopyridines from nitropyridine precursors via reductive cyclization is a robust and versatile strategy for accessing a wide range of these medicinally important heterocyclic compounds. The choice of a one-pot or two-step procedure will depend on the specific target molecule and the available starting materials. By understanding the underlying reaction mechanisms and adhering to safe laboratory practices, researchers can effectively utilize these protocols in their drug discovery and development efforts.

References

  • Ghosh, A. et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H₂O-IPA Medium. ACS Omega, 3(4), 4354–4363. Available at: [Link]

  • Arote, R. B. et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(23), 5733. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing SNAr Reactions with Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SNAR-OPT-001 Subject: Troubleshooting low yields in Nucleophilic Aromatic Substitution with bulky nucleophiles.

Diagnostic Phase: Why is your reaction failing?

Welcome to the Technical Support Center. If you are attempting to couple a sterically hindered amine (e.g., tert-butylamine, diisopropylamine, or complex piperidines) with an aryl halide via SNAr and observing low conversion or starting material recovery, standard protocols will likely fail.

The failure usually stems from one of two "Critical Errors" in the reaction energy profile:

  • Nucleophilicity Deficit: The steric bulk of the amine prevents the nitrogen lone pair from approaching the ipso-carbon of the aromatic ring. The activation energy (

    
    ) for the formation of the Meisenheimer complex is too high.
    
  • Leaving Group Mismatch: Using a leaving group (LG) optimized for SN2 (like Iodine or Bromine) rather than SNAr (Fluorine).

Visual Troubleshooting Tree

Use the following logic flow to diagnose your specific issue before proceeding to the protocols.

SNAr_Troubleshooting Start START: Reaction Failed CheckLG Check Leaving Group (LG) Start->CheckLG IsFluoro Is LG Fluorine? CheckLG->IsFluoro SwitchF Action: Switch LG to Fluorine (Lowers Ea of attack) IsFluoro->SwitchF No (Cl, Br, I) CheckNu Check Nucleophile (Amine) IsFluoro->CheckNu Yes IsHindered Is Amine Sterically Hindered? CheckNu->IsHindered StandardBase Current Base: Carbonate/TEA? IsHindered->StandardBase Yes SwitchLiHMDS Action: Use LiHMDS Protocol (Deprotonation Strategy) StandardBase->SwitchLiHMDS Yes CheckSolvent Check Solvent StandardBase->CheckSolvent No (Already Strong Base) IsPolar Is Solvent DMSO/NMP? CheckSolvent->IsPolar IsPolar->SwitchLiHMDS Yes (Still failing) SwitchDMSO Action: Switch to DMSO (Stabilize Meisenheimer) IsPolar->SwitchDMSO No (THF, Toluene)

Figure 1: Decision matrix for optimizing SNAr reactions. Note that for hindered amines, the base selection path is critical.

The Variables: Optimization Parameters

A. The "Element Effect" (Leaving Group Selection)

Technical Insight: Unlike SN1 or SN2 reactions where bond breaking is the Rate-Determining Step (RDS), in SNAr with hindered amines, the nucleophilic attack is the RDS.

  • The Rule: F >> Cl ≈ Br > I [1][2][3][4]

  • The Mechanism: Fluorine is the most electronegative atom.[1][5] It inductively withdraws electron density from the ipso-carbon, lowering the LUMO energy and making the ring more susceptible to attack. It stabilizes the negative charge accumulation in the Meisenheimer complex [1].[1][5]

  • Action: If you are using an aryl bromide or chloride and getting low yields, synthesize or purchase the aryl fluoride analog.

B. Solvent Selection Matrix

For hindered amines, you need a solvent that maximizes the separation of the nucleophile-counterion pair (if using anionic nucleophiles) and stabilizes the polar transition state.

SolventTypeDielectric Constant (

)
Boiling Point (°C)Suitability for Hindered SNArSafety Note
DMSO Polar Aprotic47189Excellent. Best for stabilizing Meisenheimer intermediates.Warning: Thermal decomposition risk >140°C. Violent reaction with acid chlorides.
NMP Polar Aprotic32202Good. High thermal stability for difficult substrates.Reprotoxic (Reach SVHC). Use only if DMSO fails.
DMF Polar Aprotic37153Moderate. Good solubility but lower boiling point than NMP.Hepatotoxic.[6] Decomposes to dimethylamine at high T.
THF Polar Aprotic7.566Poor for standard SNAr.Required for LiHMDS protocols (see below).[7][8]

Advanced Protocols

Protocol A: The "Nuclear Option" (LiHMDS-Mediated SNAr)

Context: When the amine is too bulky (e.g., tert-butylamine), it is a weak nucleophile. Standard bases (K2CO3, Et3N) only act as acid scavengers after the attack. They do not increase the nucleophilicity of the amine. Solution: Use Lithium Hexamethyldisilazide (LiHMDS) to deprotonate the amine first, generating a highly reactive lithium amide species (


). This converts the reaction from neutral amine attack to anionic attack [2].

Step-by-Step Methodology:

  • Preparation: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Amine Activation:

    • Add anhydrous THF (solvent) and the sterically hindered amine (1.1 equiv) to the vial.

    • Cool to 0 °C (ice bath).

    • Add LiHMDS (1.0 M in THF, 1.2 equiv) dropwise.

    • Observation: Stir for 10–15 minutes. The formation of the lithium amide is rapid.

  • Substrate Addition:

    • Dissolve the Aryl Fluoride (1.0 equiv) in a minimal amount of anhydrous THF.

    • Add this solution dropwise to the activated amine mixture at 0 °C.

  • Reaction:

    • Allow to warm to Room Temperature (RT).

    • Monitor via TLC/LCMS.[4]

    • Troubleshooting: If no reaction at RT after 1 hour, heat to 60 °C. (Note: THF boils at 66 °C; seal the vessel if higher T is needed, or switch solvent to 2-MeTHF).

  • Quench:

    • Quench with saturated aqueous NH4Cl.

    • Extract with EtOAc.[4][8]

Protocol B: The "Specific Solvation" Method (DMSO/High-Temp)

Context: If the substrate is base-sensitive (cannot use LiHMDS) or if the amine is moderately hindered (e.g., isopropylamine).

Step-by-Step Methodology:

  • Setup: Use a pressure-rated vial (microwave vial recommended even for thermal heating).

  • Stoichiometry:

    • Aryl Fluoride (1.0 equiv).

    • Hindered Amine (2.0 – 3.0 equiv). Excess amine acts as both nucleophile and base.

    • DIPEA (Diisopropylethylamine) (2.0 equiv) if the amine is precious; otherwise, just use excess amine.

  • Solvent: Add DMSO (0.5 M concentration relative to substrate).

    • Critical: Do not dilute too much. SNAr is bimolecular; concentration drives rate.

  • Reaction:

    • Heat to 100 °C – 120 °C .

    • Stir vigorously.

  • Workup (DMSO Removal):

    • Dilute with water (5x volume of DMSO).

    • Extract into Et2O or EtOAc.

    • Wash organic layer 3x with water to remove residual DMSO.

Frequently Asked Questions (FAQ)

Q: I am seeing the formation of a phenol byproduct. What happened? A: This is hydrolysis. You likely have trace water in your solvent or base. In the presence of water and heat, the hydroxide ion (OH⁻) competes with your hindered amine. Since your amine is bulky and slow, the small OH⁻ wins.

  • Fix: Use anhydrous solvents (Protocol A) and switch to the Aryl Fluoride to accelerate the amine attack over the background hydrolysis.

Q: Can I use Buchwald-Hartwig coupling instead? A: Yes. If the SNAr protocols above (including LiHMDS) fail, the substrate is likely too electron-rich or the amine too hindered for nucleophilic attack. Transition metal catalysis (Pd-catalyzed Buchwald-Hartwig) bypasses the electronic requirements of the ring but introduces catalyst cost and metal scavenging steps.

Q: Why LiHMDS? Can I use NaH? A: NaH is risky. It is heterogeneous (insoluble) and can act as a reducing agent or cause de-halogenation side reactions. LiHMDS is soluble in THF/Toluene, allowing for a controlled, homogeneous deprotonation of the amine without destroying the aromatic substrate [3].

Q: My product is decomposing on the column. A: SNAr products with basic amines can streak on silica.

  • Fix: Add 1% Triethylamine (TEA) to your eluent system (e.g., Hexane/EtOAc + 1% TEA) to neutralize the acidic sites on the silica gel.

References

  • Bunnett, J. F. (1951). "Kinetics of reactions of 2,4-dinitrophenyl halides with piperidine in methanol water mixtures." Journal of the American Chemical Society, 73(6), 2809-2813.

    • Foundational text establishing the "Element Effect" (F > Cl).
  • Bella, M., et al. (2015). "Lithium Hexamethyldisilazane Transformation of Transiently Protected 4-Aza/Benzimidazole Nitriles." ACS Omega / PMC.

    • Demonstrates the utility of LiHMDS in difficult SNAr-type heterocycle form
  • Newby, J. A., et al. (2014). "Safe Scale up of Pharmaceutical Manufacturing Processes with Dimethyl Sulfoxide (DMSO)." Organic Process Research & Development, 18(12), 1836–1842.

    • Safety and efficacy data on DMSO as the premier solvent for SNAr.

Sources

Technical Support Center: Stability and Storage of 2-Fluoro-3-Nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-fluoro-3-nitropyridine. This resource is designed for researchers, scientists, and professionals in drug development who utilize this key pharmaceutical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the long-term stability and integrity of your 2-fluoro-3-nitropyridine during storage. Our goal is to provide not just procedural steps, but also the scientific reasoning behind them, empowering you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is 2-fluoro-3-nitropyridine and what are its primary applications?

A1: 2-Fluoro-3-nitropyridine is a yellow, solid organic compound with the chemical formula C₅H₃FN₂O₂. It is a crucial intermediate in medicinal chemistry, primarily used in the synthesis of a wide array of pharmaceutical compounds, including antibacterial, antiviral, and anti-tumor drugs.

Q2: What are the ideal storage conditions for 2-fluoro-3-nitropyridine?

A2: To maintain its chemical integrity, 2-fluoro-3-nitropyridine should be stored in a cool, dry place, away from light. The container must be tightly sealed to prevent moisture ingress. For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q3: Why is moisture a concern for the storage of this compound?

A3: 2-Fluoro-3-nitropyridine is susceptible to hydrolysis, a chemical reaction with water. This can lead to the degradation of the compound, forming 2-hydroxy-3-nitropyridine as an impurity, which can compromise the outcome of subsequent reactions.

Q4: I've noticed a change in the color of my 2-fluoro-3-nitropyridine. What could be the cause?

A4: A color change from its typical yellow to a brownish hue can be an indicator of degradation. This is often due to exposure to moisture, light, or incompatible substances. If you observe a color change, it is advisable to re-analyze the purity of the material before use.

Q5: Is 2-fluoro-3-nitropyridine compatible with all common laboratory solvents?

A5: While soluble in many common organic solvents, it is crucial to use anhydrous solvents when preparing solutions for reactions to prevent hydrolysis. The compound is incompatible with strong oxidizing agents.

Troubleshooting Guide

This section addresses specific issues you may encounter during the storage and handling of 2-fluoro-3-nitropyridine.

Issue 1: Suspected Hydrolysis and Purity Loss

Symptoms:

  • Decreased yield in subsequent synthetic steps.

  • Appearance of an unexpected spot on Thin Layer Chromatography (TLC).

  • A change in the physical appearance of the solid (e.g., clumping, discoloration).

Underlying Cause: The Mechanism of Hydrolysis

The hydrolysis of 2-fluoro-3-nitropyridine is a classic example of a Nucleophilic Aromatic Substitution (SₙAr) reaction. The pyridine ring is electron-deficient, and this effect is amplified by the strongly electron-withdrawing nitro group (-NO₂) at the 3-position. This electronic arrangement makes the carbon atom at the 2-position, which is bonded to the fluorine atom, highly electrophilic and susceptible to attack by nucleophiles.

In the presence of moisture, water (H₂O) or hydroxide ions (OH⁻) act as nucleophiles, attacking the C-F bond. Fluoride is a good leaving group in this activated system, leading to its displacement and the formation of 2-hydroxy-3-nitropyridine.

Diagram: Hydrolysis of 2-Fluoro-3-Nitropyridine

troubleshooting_flowchart start Observed Degradation of 2-Fluoro-3-nitropyridine check_storage Review Storage Conditions: - Temperature? - Humidity? - Inert Atmosphere? start->check_storage purity_analysis Perform Purity Analysis: - HPLC - GC-MS - NMR check_storage->purity_analysis hydrolysis_confirmed Hydrolysis Confirmed? (Presence of 2-hydroxy-3-nitropyridine) purity_analysis->hydrolysis_confirmed remediate Remediation: - Store in desiccator - Purge with inert gas - Use anhydrous solvents hydrolysis_confirmed->remediate Yes end_ok Material is Stable hydrolysis_confirmed->end_ok No accelerated_study Conduct Accelerated Stability Study remediate->accelerated_study end_discard Discard Material remediate->end_discard end_use Use Material with Caution (Consider purification) accelerated_study->end_use

Validation & Comparative

1H NMR spectral analysis of 6-(Cyclopentyloxy)-2-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Analysis Guide Subject: Structural Elucidation via 1H NMR Spectroscopy Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists

Executive Summary & Mechanistic Basis

This guide provides a definitive spectral analysis of 6-(Cyclopentyloxy)-2-fluoro-3-nitropyridine , a critical intermediate often used in the synthesis of kinase inhibitors and GPCR ligands.

The synthesis of this molecule typically involves a Nucleophilic Aromatic Substitution (


) of 2,6-difluoro-3-nitropyridine. A common challenge in this workflow is regioselectivity (C6 vs. C2 substitution) and controlling over-reaction (bis-substitution).

The Core Analytical Challenge: Distinguishing the target molecule from its regioisomer (2-cyclopentyloxy-6-fluoro-3-nitropyridine) and the bis-substituted impurity using 1H NMR. This guide utilizes Fluorine-Proton Coupling (


)  dynamics to validate the structure.
Electronic & Structural Logic
  • 3-Nitro Group (

    
    ):  Acts as a strong electron-withdrawing group (EWG), significantly deshielding the adjacent C4-proton.
    
  • 2-Fluorine Atom: Provides diagnostic splitting patterns. In fluoropyridines,

    
     coupling is highly position-dependent:
    
    • Meta-coupling (

      
      ): Typically 6–9 Hz.
      
    • Para-coupling (

      
      ): Typically 2–4 Hz.
      
  • 6-Cyclopentyloxy Group: The oxygen atom donates electron density into the ring via resonance, shielding the C5-proton, moving it upfield relative to the starting material.

Comparative Spectral Analysis

The following table contrasts the target product with its primary precursor and potential impurities. This comparative approach is essential for monitoring reaction progress.

Table 1: Chemical Shift ( ) & Multiplicity Comparison[1][2][3][4][5][6]
Proton AssignmentTarget Product (6-Substituted)Alternative Isomer (2-Substituted)Precursor (2,6-Difluoro)Bis-Impurity (2,6-Bis-Cp)
H4 (Pyridine) 8.45 – 8.55 ppm (dd)8.30 – 8.40 ppm (dd)~8.70 ppm (q/dd)8.20 – 8.30 ppm (d)
H5 (Pyridine) 6.85 – 6.95 ppm (dd)6.60 – 6.70 ppm (dd)~7.30 ppm (dd)6.40 – 6.50 ppm (d)
OCH (Cyclopentyl) 5.40 – 5.55 ppm (tt)5.40 – 5.55 ppm (tt)N/A5.30 – 5.60 ppm (2x m)
Diagnostic Coupling

Hz
(Meta)

Hz (Para)
Complex F-F couplingNo F coupling

Note: Shifts are referenced to


 (7.26 ppm).[1] Values are predicted based on substituent increments and fluoropyridine derivative databases [1, 2].
Critical Distinction: The "Coupling Crossover"

The definitive proof of the 6-(Cyclopentyloxy) structure lies in the coupling of the deshielded H4 proton.

  • In the Target (6-subst): H4 is meta to the Fluorine at C2. It will show a large coupling (

    
     Hz)  to Fluorine.
    
  • In the Isomer (2-subst): H4 is para to the Fluorine at C6. It will show a small coupling (

    
     Hz)  to Fluorine.
    

Visualization of Analytical Logic

The following diagrams illustrate the reaction pathway and the decision tree for assigning the NMR spectrum.

NMR_Logic cluster_analysis NMR Decision Tree SM 2,6-Difluoro-3-nitropyridine (Starting Material) Reaction S_NAr Reaction (+ Cyclopentanol) SM->Reaction Target Target: 6-(Cyclopentyloxy) (Mono-subst) Reaction->Target Major Product (Steric Control) Isomer Isomer: 2-(Cyclopentyloxy) (Regio-impurity) Reaction->Isomer Minor Product Bis Bis-Product (Over-reaction) Reaction->Bis Excess Reagent CheckF Check H4 Coupling (Deshielded doublet at ~8.5ppm) LargeJ Large J(H-F) ~8Hz (Meta Coupling) CheckF->LargeJ Isomer A SmallJ Small J(H-F) ~2Hz (Para Coupling) CheckF->SmallJ Isomer B NoF No F-Coupling (Doublet only) CheckF->NoF Impurity LargeJ->Target SmallJ->Isomer NoF->Bis

Caption: Reaction pathway and spectral decision tree for differentiating regioisomers based on H-F coupling constants.

Detailed Experimental Protocol

To ensure reproducibility and resolution of the fine fluorine coupling, follow this protocol.

A. Sample Preparation[6][8]
  • Solvent Selection: Use

    
      (Chloroform-d) for standard analysis.
    
    • Why?

      
       minimizes hydrogen bonding with the nitro group, providing sharper peaks than DMSO-
      
      
      
      . However, if peaks overlap, switch to Benzene-
      
      
      (
      
      
      ) to induce an aromatic solvent induced shift (ASIS), which often separates the H4 and H5 signals significantly.
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

    • Caution: High concentrations (>20 mg) can cause line broadening, obscuring the small

      
       couplings.
      
  • Filtration: Filter through a cotton plug to remove inorganic fluoride salts (e.g., NaF/KF from the synthesis) which can cause baseline noise.

B. Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard zg30 or zg (30° pulse angle).

  • Spectral Width: -2 to 12 ppm.

  • Scans (NS): Minimum 16 scans (ensure S/N > 200:1).

  • Acquisition Time (AQ): > 3.0 seconds .

    • Critical: Long acquisition time is required to resolve the fine splitting (1–2 Hz) caused by long-range Fluorine coupling.

  • Relaxation Delay (D1): 1.0 second.

C. Data Processing
  • Apodization: Apply an exponential window function with LB = 0.3 Hz . Do not over-smooth (LB > 1.0), or you will lose the H-F coupling information.

  • Phasing: Manual phasing is recommended for the aromatic region to ensure the "roof effect" of the AB system (H4/H5) is accurately represented.

Troubleshooting & Anomalies

ObservationProbable CauseCorrective Action
Broad H4/H5 signals Rotational restriction of the cyclopentyl group or paramagnetic impurities.Run spectrum at 50°C; filter sample through silica.
Missing F-Coupling Resolution too low or LB too high.Increase Acquisition Time (AQ) to 4s; reduce LB to 0.1 Hz.
Extra Doublet at 6.5 ppm Bis-substituted impurity.Check integration of Cyclopentyl vs. Aromatic. Target ratio is 9:2. Bis-subst is 18:1.
H5 appears as triplet Accidental overlap of

and

.
Change solvent to Acetone-

or Benzene-

.

References

  • Pospelova, N. B., & Mokrushin, I. G. (2017).[1] NMR Spectral Characteristics of Fluorocontaining Pyridines. Fluorine Notes, 111(3-4).

  • Reich, H. J. (2024). 1H NMR Chemical Shifts: Pyridines and Heterocycles. University of Wisconsin / ACS Organic Chemistry Data.

  • ChemicalBook. (2023). 2-Fluoropyridine NMR Spectrum & Coupling Constants.

  • National Institutes of Health (NIH). (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines. PubMed Central.

Sources

Technical Guide: LC-MS Fragmentation Patterns for Alkoxy-Nitropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Alkoxy-nitropyridines are critical scaffolds in medicinal chemistry, often serving as precursors for kinase inhibitors and heterocyclic antibiotics. However, they also represent a class of potential genotoxic impurities (PGIs) that require rigorous monitoring. The Challenge: Structural isomers of these compounds (e.g., 2-methoxy-3-nitropyridine vs. 2-methoxy-5-nitropyridine) often co-elute in reverse-phase chromatography due to similar lipophilicity. The Solution: This guide details the specific Mass Spectrometry (MS/MS) fragmentation fingerprints that distinguish these isomers. By leveraging the "Ortho Effect" —a proximity-driven interaction between the nitro and alkoxy groups—researchers can definitively assign regiochemistry without requiring NMR isolation.

Part 1: Mechanistic Foundations (ESI-CID Pathways)

In Electrospray Ionization (ESI) positive mode, alkoxy-nitropyridines form protonated molecular ions


. Upon Collision-Induced Dissociation (CID), they undergo fragmentation governed by the stability of the pyridine ring and the interaction between substituents.
The "Ortho Effect" (3-Nitro Isomers)

When the nitro group is adjacent to the alkoxy group (e.g., position 3 relative to 2-alkoxy), a specific intramolecular rearrangement occurs. The oxygen of the nitro group abstracts a hydrogen from the alkoxy alkyl chain (or interacts with the oxygen), facilitating the non-standard loss of hydroxyl radicals (


)  or water (

)
.
Remote Fragmentation (5-Nitro Isomers)

When the nitro group is distal (position 5), steric interaction is impossible. Fragmentation follows standard even-electron rules:

  • Direct Cleavage: Loss of the nitro group as a radical (

    
    , 46 Da) or neutral (
    
    
    
    , 47 Da).
  • Alkoxy Cleavage: Loss of the alkyl chain (e.g., loss of

    
     from ethoxy groups).
    
Pathway Visualization

The following diagram illustrates the divergent pathways for isomeric differentiation.

FragmentationPathways cluster_Ortho Ortho Isomer (3-Nitro) Proximal Interaction cluster_Para Remote Isomer (5-Nitro) Independent Cleavage Parent Protonated Precursor [M+H]+ Ortho_Inter Cyclic Transition State (Nitro O --- Alkoxy H) Parent->Ortho_Inter If Ortho Para_Direct Direct Bond Scission Parent->Para_Direct If Remote Frag_OH Loss of OH (17 Da) [M+H-17]+ Ortho_Inter->Frag_OH Primary Path Frag_CHO Loss of CHO/CO Rearrangement Ortho_Inter->Frag_CHO Secondary Path Frag_NO2 Loss of NO2 (46 Da) [M+H-46]+ Para_Direct->Frag_NO2 Dominant Path Frag_Alkyl Loss of Alkyl Group (e.g., -15 Da, -28 Da) Para_Direct->Frag_Alkyl Competes

Caption: Divergent CID pathways. The Ortho isomer favors rearrangement (OH loss), while the Remote isomer favors direct cleavage (NO2 loss).

Part 2: Comparative Analysis (Regioisomer Differentiation)

The following data compares the fragmentation behavior of 2-methoxy-3-nitropyridine (Ortho) against 2-methoxy-5-nitropyridine (Remote).

Table 1: Diagnostic Ion Fingerprints
Feature2-Methoxy-3-Nitropyridine (Ortho)2-Methoxy-5-Nitropyridine (Remote)Mechanistic Cause
Primary Base Peak

(Loss of OH)

(Loss of NO₂)
Ortho H-abstraction vs. Direct bond energy.
Secondary Ion

(Loss of NO/CH₂O)

(Loss of CH₃)
Rearrangement vs. Simple ether cleavage.
Low Mass Region High abundance of pyridyne-like fragmentsStandard pyridine ring fragmentsRing stability differences post-nitro loss.
Collision Energy (CE) Requires lower CE for fragmentationRequires higher CEOrtho-interaction lowers activation energy barrier.
Key Insight for Analysts

If your spectrum shows a dominant peak at M-17 , you are likely observing the 3-nitro isomer. If the spectrum is dominated by M-46 (neutral loss of nitro group) or M-30 (loss of NO only), it is characteristic of the 5-nitro isomer where the "Ortho Effect" is absent.

Part 3: Experimental Protocol (Self-Validating Workflow)

To ensure data integrity, this protocol uses Energy Resolved Mass Spectrometry (ERMS) . This technique ramps collision energy to distinguish isomers based on stability, not just static fragment abundance.

Sample Preparation
  • Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Concentration: 1 µg/mL (Avoid saturation to prevent dimer formation

    
    , which complicates spectra).
    
LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution (5% B to 95% B over 5 min).

    • Note: Isomers may partially separate; check extracted ion chromatograms (XIC).

  • Ionization: ESI Positive Mode.

    • Capillary: 3.0 kV.

    • Source Temp: 350°C (High temp ensures complete desolvation of nitro-compounds).

Validation Step (The "Breakdown Curve")

Do not rely on a single scan. Acquire spectra at three distinct Collision Energies (CE):

  • Low (10 eV): Confirm parent ion

    
    .
    
  • Medium (25 eV): Observe the emergence of the "Ortho" diagnostic ion (

    
    ).
    
  • High (45 eV): Force ring cleavage.

  • Validation Logic: If the ratio of

    
     remains high across energies, the assignment of the Ortho isomer is robust.
    
Workflow Diagram

ExperimentalWorkflow cluster_MS2 MS/MS Acquisition (ERMS) Sample Sample Prep 1 µg/mL in 50:50 ACN/H2O LC LC Separation C18 Column Isomer Resolution Sample->LC MS_Source ESI Source (+ve Mode, 3.5kV) LC->MS_Source CE_Low CE 10eV Parent Ion Check MS_Source->CE_Low CE_Med CE 25eV Diagnostic Frag MS_Source->CE_Med CE_High CE 45eV Ring Cleavage MS_Source->CE_High Data Data Analysis Ratio [M-17]/[M-46] CE_Med->Data Primary ID

Caption: ERMS Workflow. Stepped collision energy validates isomer identity by monitoring stability profiles.

References

  • BenchChem. (2025).[1][2] Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2016). "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of Mass Spectrometry. Retrieved from

  • Royal Society of Chemistry. (2015). Two-dimensional isomer differentiation using liquid chromatography-tandem mass spectrometry. The Analyst. Retrieved from

  • Vibrant Pharma. (2024).[3] Product Specification: 2-Methoxy-3-nitropyridine. Retrieved from

  • Metware Bio. (2023). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from

Sources

A Comparative Guide to the Reactivity and Metabolic Stability of Cyclopentyloxy and Cyclopropylmethoxy Substituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone in the design of novel therapeutics.[1] Its versatile structure allows for fine-tuning of physicochemical and pharmacological properties through substitution. Among the myriad of possible modifications, the introduction of alkoxy groups is a common strategy to modulate potency, solubility, and metabolic fate. This guide provides an in-depth comparison of two such substituents that are gaining traction in drug design: the cyclopentyloxy and cyclopropylmethoxy groups. By examining their intrinsic electronic and steric differences, we can better predict their influence on the reactivity of the pyridine ring in key synthetic transformations and their metabolic stability, ultimately guiding more informed decisions in the design of next-generation drug candidates.

I. The Influence of Cyclopentyloxy vs. Cyclopropylmethoxy on Pyridine Reactivity

The reactivity of a substituted pyridine in common synthetic reactions, such as palladium-catalyzed cross-coupling, is governed by a delicate interplay of electronic and steric factors. The nature of the alkoxy substituent can significantly impact the electron density of the pyridine ring and the accessibility of its reaction centers.

A. Electronic Effects: A Subtle Distinction

Both cyclopentyloxy and cyclopropylmethoxy groups are generally considered electron-donating through resonance (+R effect) due to the lone pairs on the oxygen atom, which can delocalize into the pyridine ring.[2] However, they also exert an electron-withdrawing inductive effect (-I effect) owing to the electronegativity of the oxygen atom. The net electronic influence is a sum of these opposing effects.

B. Steric Hindrance: A More Pronounced Divergence

A more significant distinction between the two groups lies in their steric profiles. The cyclopentyloxy group, with its five-membered ring directly attached to the ether oxygen, presents a larger steric footprint in the vicinity of the pyridine ring compared to the cyclopropylmethoxy group. The latter benefits from a methylene spacer, which projects the bulk of the cyclopropyl ring further away from the pyridine core.

This difference in steric hindrance can have profound implications for reaction rates and regioselectivity. In reactions sensitive to steric bulk, such as the oxidative addition step in Suzuki-Miyaura cross-coupling, the less hindered cyclopropylmethoxy-substituted pyridine is expected to react more readily.[5]

C. Comparative Reactivity in Suzuki-Miyaura Cross-Coupling: A Predictive Analysis

To illustrate the practical consequences of these electronic and steric differences, let's consider a hypothetical Suzuki-Miyaura cross-coupling reaction of 2-chloro-4-alkoxypyridines with phenylboronic acid.

Table 1: Predicted Reactivity in Suzuki-Miyaura Cross-Coupling

SubstrateAlkoxy GroupPredicted Relative RatePredicted YieldRationale
1 CyclopentyloxySlowerGood to ExcellentIncreased steric hindrance from the cyclopentyl ring may slow the rate of oxidative addition.
2 CyclopropylmethoxyFasterExcellentReduced steric bulk around the reaction center should facilitate faster oxidative addition.

This prediction is based on the general principle that increased steric hindrance around the reaction site can decrease the rate of palladium-catalyzed cross-coupling reactions. While both reactions are expected to proceed to give the desired biaryl product, the cyclopropylmethoxy analog is anticipated to do so more efficiently.

II. Metabolic Stability: A Critical Determinant of In Vivo Performance

The metabolic fate of a drug candidate is a critical factor in its overall pharmacokinetic profile and potential for toxicity. The choice of an alkoxy substituent can significantly influence a molecule's susceptibility to metabolism by cytochrome P450 (CYP) enzymes.[6]

A. Metabolic Pathways of Cycloalkyl Ethers

The primary metabolic pathways for alkoxy-substituted pyridines involve O-dealkylation and oxidation of the alkyl or cycloalkyl moiety.[7]

  • O-Dealkylation: This process involves the enzymatic cleavage of the ether bond, leading to the formation of a hydroxypyridine and the corresponding cycloalkanol or cycloalkylmethanol.

  • Cycloalkyl Oxidation: CYP enzymes can hydroxylate the cycloalkyl ring at various positions. The susceptibility to this pathway is influenced by the ring size and the presence of activating or deactivating groups.[8]

B. Comparative Metabolic Stability: Cyclopentyloxy vs. Cyclopropylmethoxy

The structural differences between the cyclopentyloxy and cyclopropylmethoxy groups are expected to lead to distinct metabolic profiles.

Cyclopentyloxy Group: The cyclopentyl ring, being a saturated five-membered ring, is susceptible to CYP-mediated hydroxylation.[9] Studies on related alicyclic structures have shown that as the ring size increases, the propensity for ring oxidation also increases.[10][11] Therefore, pyridines bearing a cyclopentyloxy group may be prone to metabolism on the cyclopentyl ring, potentially leading to faster clearance.

Cyclopropylmethoxy Group: The cyclopropyl group is often incorporated into drug candidates to enhance metabolic stability.[12][13][14] The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by CYP enzymes.[12] However, the methylene group in the cyclopropylmethoxy moiety could be a site of oxidation. Additionally, while the cyclopropyl ring itself is relatively stable, it can undergo metabolism, sometimes leading to ring-opened products, particularly when attached to a heteroatom.[12]

Table 2: Predicted Metabolic Stability in Human Liver Microsomes (HLM)

SubstituentPredicted Major Metabolic PathwaysPredicted Half-life (t1/2)Predicted Intrinsic Clearance (CLint)Rationale
CyclopentyloxyCyclopentyl ring hydroxylation, O-dealkylationShorterHigherThe cyclopentyl ring provides multiple sites for CYP-mediated oxidation.
CyclopropylmethoxyO-dealkylation, Methylene hydroxylationLongerLowerThe cyclopropyl ring is generally more resistant to oxidative metabolism.[12]

These predictions are supported by findings that larger alicyclic rings are more susceptible to oxidation than smaller, more strained rings like cyclopropane.[10][11]

III. Experimental Protocols

To provide a practical framework for evaluating the predictions made in this guide, the following are detailed, step-by-step methodologies for a representative Suzuki-Miyaura coupling reaction and an in vitro metabolic stability assay.

A. Experimental Workflow: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 2-chloro-4-alkoxypyridine with phenylboronic acid.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - 2-chloro-4-alkoxypyridine (1.0 eq) - Phenylboronic acid (1.2 eq) - Pd(PPh3)4 (0.05 eq) - K2CO3 (2.0 eq) - Toluene/H2O (4:1) degas Degas with N2/Ar reagents->degas heat Heat to 100 °C degas->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Extract with Ethyl Acetate cool->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated Product purify->product

Suzuki-Miyaura Coupling Workflow

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask, add the 2-chloro-4-alkoxypyridine (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add a 4:1 mixture of toluene and water to the flask.

  • Degassing: Degas the reaction mixture by bubbling with nitrogen or argon for 15 minutes.

  • Reaction: Heat the mixture to 100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

B. Experimental Workflow: In Vitro Metabolic Stability Assay

This protocol outlines a typical procedure for assessing the metabolic stability of a compound in human liver microsomes (HLM).

Metabolic_Stability_Workflow cluster_incubation Incubation cluster_sampling Time-course Sampling cluster_analysis Analysis prepare Prepare incubation mixture: - Test compound (1 µM) - HLM (0.5 mg/mL) - Phosphate buffer (pH 7.4) prewarm Pre-warm to 37 °C prepare->prewarm initiate Initiate reaction with NADPH prewarm->initiate aliquots Take aliquots at 0, 5, 15, 30, 60 min initiate->aliquots quench Quench with cold Acetonitrile containing internal standard aliquots->quench centrifuge Centrifuge to pellet protein quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t1/2 and CLint analyze->calculate results Metabolic Stability Data calculate->results

In Vitro Metabolic Stability Assay Workflow

Step-by-Step Protocol:

  • Prepare Incubation Mixture: In a microcentrifuge tube, prepare a mixture of the test compound (final concentration 1 µM) and human liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-warm the mixture at 37 °C for 5 minutes.

  • Initiate Reaction: Initiate the metabolic reaction by adding a solution of NADPH (final concentration 1 mM).

  • Time-course Sampling: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard to quench the reaction.

  • Protein Precipitation: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Determine the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the rate of disappearance of the parent compound.

IV. Conclusion

The choice between a cyclopentyloxy and a cyclopropylmethoxy substituent on a pyridine ring can have a significant impact on both its synthetic accessibility and its metabolic stability. The less sterically hindered cyclopropylmethoxy group is predicted to facilitate faster rates in palladium-catalyzed cross-coupling reactions. From a metabolic standpoint, the cyclopropylmethoxy moiety is anticipated to confer greater stability against CYP-mediated oxidation compared to the cyclopentyloxy group.

This guide provides a framework for researchers to make informed decisions in the early stages of drug design. However, it is crucial to validate these predictions with experimental data for the specific molecular scaffold of interest. The provided protocols offer a starting point for such investigations. By carefully considering the interplay of steric, electronic, and metabolic factors, chemists can more effectively navigate the complex landscape of drug discovery and development.

V. References

  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.[12]

  • McDaniel, D. H., & Brown, H. C. (1958). An Examination of the Hammett Equation. The Journal of Organic Chemistry, 23(3), 420–427.[15]

  • Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions. Drug Metabolism and Disposition, 29(4 Pt 2), 611–616.[16]

  • Moitessier, N., et al. (2015). Understanding P450-Mediated Biotransformations into Epoxide and Phenolic Metabolites. Angewandte Chemie International Edition, 54(44), 13024-13035.[17]

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103.[18]

  • University of Maine. (n.d.). Unit 4: Free Energy Relationships.[19]

  • Roberts, J. D., & Caserio, M. C. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts.[20]

  • Åstrand, A., et al. (2019). Correlations Between Metabolism and Structural Elements of the Alicyclic Fentanyl Analogs Cyclopropyl Fentanyl, Cyclobutyl Fentanyl, Cyclopentyl Fentanyl, Cyclohexyl Fentanyl and 2,2,3,3-tetramethylcyclopropyl Fentanyl Studied by Human Hepatocytes and LC-QTOF-MS. Archives of Toxicology, 93(1), 145-157.[10][11]

  • Guengerich, F. P. (2008). Mechanisms of Cytochrome P450-Catalyzed Oxidations. ACS Chemical Biology, 3(4), 194-204.[6]

  • Allinger, N. L. (1996). Molecular Structure: Understanding Steric and Electronic Effects from Molecular Mechanics. John Wiley & Sons.[21]

  • Åstrand, A., et al. (2019). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. Archives of Toxicology, 93(1), 145-157.[11]

  • van der Hart, M. R., & Vermeeren, P. (2017). Generalized cytochrome P450-mediated oxidation and oxygenation reactions in aromatic substrates with activated N-H, O-H, C-H, or S-H substituents. Drug Metabolism Reviews, 49(4), 433-450.[22]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.[23]

  • Ortiz de Montellano, P. R. (2005). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Chemical Reviews, 105(6), 2201-2204.[24]

  • Mashaly, M. M., et al. (2022). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Molecules, 27(15), 4933.[8]

  • Telvekar, V. N. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8733-8776.[3]

  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update.[13]

  • Telvekar, V. N. (2016). Cyclopropyl Scaffold: A Generalist for Marketed Drugs. ACS Medicinal Chemistry Letters, 7(11), 1004-1009.[14]

  • Genevois-Gervais, C., et al. (1991). Mitochondrial hydroxylation of the cyclohexane ring as a result of beta-oxidation blockade of a cyclohexyl substituted fatty acid. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1084(3), 285-292.[9]

  • Kim, D. H., et al. (2011). Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. Journal of Medicinal Chemistry, 54(15), 5485-5498.[25]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[5]

  • Wohlfarth, A., et al. (2015). 4-Methoxy-α-PVP: in silico prediction, metabolic stability, and metabolite identification by human hepatocyte incubation and high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry, 407(25), 7733-7745.[26]

  • Kim, J., et al. (2023). MetaboGNN: predicting liver metabolic stability with graph neural networks and cross-species data. Journal of Cheminformatics, 15(1), 1-13.[27]

  • Al-Hadiya, B. H. (2022). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 27(11), 3491.[7]

  • Wohlfarth, A., et al. (2015). 4-Methoxy-α-PVP: in silico prediction, metabolic stability, and metabolite identification by human hepatocyte incubation and high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry, 407(25), 7733-7745.[28]

  • Wohlfarth, A., et al. (2015). 4-Methoxy-α-PVP: in silico prediction, metabolic stability, and metabolite identification by human hepatocyte incubation and high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry, 407(25), 7733-7745.[29]

  • BenchChem. (2025). A Comparative Guide to the Suzuki Coupling Efficiency of Brominated Pyridines.[4]

  • PubChem. (n.d.). (Cyclopentyloxy)benzene. National Center for Biotechnology Information.[30]

  • Kalgutkar, A. S., et al. (2003). Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines. Bioorganic & Medicinal Chemistry Letters, 13(21), 3833-3836.[31]

  • Kappe, C. O., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1856.[32]

  • Gronert, S., et al. (2013). Computational studies of the gas phase reactions of ethers with anions: kinetic barriers, isotope effects, consecutive eliminations and site selectivity. Physical Chemistry Chemical Physics, 15(31), 12896-12906.[33]

  • de la Fuente, A., et al. (2022). Temperature effect on the steric and polar Taft substituent parameter values. Reaction Chemistry & Engineering, 7(5), 1146-1154.[34]

  • Smith, A. B., et al. (2011). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 13(24), 6480-6483.[35]

  • Sigman, M. S., & Harper, K. C. (2011). Steric, electronic and lipophilic parameters. Topics in Current Chemistry, 305, 1-31.[1]

  • Vasin, V. A., et al. (2022). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Molbank, 2022(2), M1369.[36]

  • LibreTexts. (2024). 18.1: Names and Properties of Ethers.[37]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.[38]

  • LibreTexts. (2024). Ethers.[39]

  • Reusch, W. (2013). The Chemistry of Ethers. Michigan State University.[40]

  • BenchChem. (2025). An In-depth Technical Guide on the Electron-Donating Effects of the Methoxy Group in 1-Methoxycyclohexene.[2]

  • Jelić, D., et al. (2023). The Electronic Effects of 3-Methoxycarbonylcoumarin Substituents on Spectral, Antioxidant, and Protein Binding Properties. International Journal of Molecular Sciences, 24(15), 11985.[41]

  • Wang, Y., et al. (2023). Ring opening of donor-acceptor-type cyclopropene unveils electrophilic ketene with vinylogous [4 C + n] periselective cyclization mode. Nature Communications, 14(1), 2189.[42]

Sources

A Researcher's Guide to Purity Assessment of Fluorinated Heterocyclic Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, fluorinated heterocyclic building blocks have emerged as indispensable scaffolds. Their unique physicochemical properties—stemming from the strategic incorporation of fluorine—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Consequently, the precise control and accurate assessment of the purity of these building blocks are paramount to ensure the reliability and reproducibility of downstream biological data. This guide provides an in-depth comparison of the prevalent analytical techniques for purity assessment, grounded in experimental evidence and practical insights for researchers, scientists, and drug development professionals.

The Criticality of Purity in Fluorinated Heterocycles

The introduction of fluorine atoms into a heterocyclic ring can significantly alter its electronic properties, pKa, and conformational preferences.[3][4] These modifications, while beneficial for drug design, also present unique challenges during synthesis and purification. Impurities, whether they are starting materials, byproducts, or isomers, can lead to misleading structure-activity relationship (SAR) data, unforeseen toxicity, and costly delays in the drug development pipeline. Therefore, a multi-faceted and robust analytical approach is not just recommended, but essential.

Core Analytical Techniques for Purity Determination

A comprehensive purity assessment of fluorinated heterocyclic building blocks typically relies on a combination of chromatographic and spectroscopic techniques. Each method offers distinct advantages and limitations, and the choice of technique should be guided by the specific properties of the compound and the potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Cornerstone

NMR spectroscopy, particularly ¹H and ¹⁹F NMR, stands as a primary and powerful tool for both structural elucidation and purity determination of organofluorine compounds.[5]

Expertise & Experience: The ¹⁹F nucleus is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, rendering it highly sensitive for NMR measurements.[5] This high sensitivity allows for the detection and quantification of even minor fluorine-containing impurities. Quantitative ¹H NMR (qNMR) is another established method for determining compound purity with high accuracy and precision, and it is non-destructive to the sample.[6][7]

Trustworthiness (Self-Validating System): The combination of ¹H and ¹⁹F NMR provides a self-validating system. The structural information from the ¹H spectrum should be consistent with the fluorine environments observed in the ¹⁹F spectrum, including the characteristic J-couplings between ¹H and ¹⁹F nuclei.[8] Any discrepancy can signal the presence of an unexpected impurity. A proposed method for quantitative ¹⁹F NMR has demonstrated the ability to determine the purity of organic fluorine compounds with an accuracy of 0% to 1% of the reference values.[9]

Experimental Protocol: Quantitative ¹⁹F NMR for Purity Assessment

  • Sample Preparation: Accurately weigh the fluorinated heterocyclic compound and a suitable internal standard (e.g., trifluorotoluene) into an NMR tube. Dissolve the sample in a deuterated solvent that does not contain fluorine signals.

  • Instrument Setup: Utilize a high-performance NMR spectrometer. Ensure the probe is properly tuned for ¹⁹F observation.

  • Data Acquisition: Acquire the ¹⁹F NMR spectrum using a pulse sequence with a sufficient relaxation delay to ensure complete relaxation of all fluorine nuclei for accurate integration.

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Purity Calculation: Integrate the signals corresponding to the compound of interest and the internal standard. The purity is calculated based on the ratio of the integrals, the number of fluorine atoms contributing to each signal, and the weights of the sample and the internal standard.

Challenges and Considerations: The large chemical shift range of ¹⁹F NMR (up to 500 ppm) and complex long-range J-couplings can complicate spectral interpretation.[8] Careful selection of the internal standard is crucial to avoid signal overlap.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC, commonly coupled with UV and Mass Spectrometry (MS) detectors, is an indispensable technique for separating and quantifying impurities in fluorinated heterocyclic compounds.[10][11]

Expertise & Experience: Reversed-phase HPLC (RP-HPLC) is the most common mode used for these compounds. The choice of stationary phase (e.g., C18, C8) and mobile phase composition is critical for achieving optimal separation.[3] The high electronegativity of fluorine can alter a molecule's polarity, influencing its retention time. For instance, the introduction of a trifluoromethyl group can increase lipophilicity and retention on a reversed-phase column.

Trustworthiness (Self-Validating System): The combination of UV and MS detection provides a robust system. The UV detector offers quantitative information based on the analyte's chromophore, while the MS detector provides mass-to-charge ratio information, confirming the identity of the main peak and aiding in the characterization of impurities.[10] A validated HPLC method should demonstrate good precision, with relative standard deviation (RSD) values typically below 5%.

Experimental Protocol: RP-HPLC-UV/MS for Purity Assessment

  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a common starting point.

  • Detection: Set the UV detector to a wavelength where the compound and potential impurities have significant absorbance. The MS detector should be set to scan a relevant mass range in both positive and negative ion modes.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Analysis: Inject the sample and run the gradient.

  • Data Interpretation: Integrate the peak areas from the UV chromatogram to determine the relative purity. Use the MS data to identify the main component and any detected impurities.

HPLC_Workflow

Gas Chromatography (GC): For Volatile Fluorinated Compounds

For volatile and thermally stable fluorinated heterocyclic building blocks, Gas Chromatography (GC) offers high resolution and sensitivity.

Expertise & Experience: GC is particularly useful for analyzing smaller, less polar fluorinated heterocyles. The choice of the column's stationary phase is critical for achieving separation. A flame ionization detector (FID) is commonly used for quantification.[12] For enhanced specificity, a mass spectrometer (MS) can be used as the detector (GC-MS).[13] In some cases, derivatization is necessary to increase the volatility of the analyte.[12]

Trustworthiness (Self-Validating System): The high resolving power of capillary GC columns provides confidence in the separation of closely related impurities. When coupled with MS, the resulting mass spectra provide a fingerprint for each component, allowing for positive identification. Pyrolysis-GC/MS is a powerful technique for identifying fluorinated polymers in materials.[14][15]

Experimental Protocol: GC-FID/MS for Purity Assessment

  • Column Selection: A mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) is a good starting point.

  • Inlet and Oven Program: Use a split/splitless inlet. The oven temperature program should be optimized to ensure good separation of all components.

  • Carrier Gas: Helium is the most common carrier gas.[13]

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Analysis and Interpretation: Inject the sample and run the temperature program. The peak areas from the FID are used for quantification, while the MS provides structural information.

Elemental Analysis: An Orthogonal Purity Check

Elemental analysis provides the percentage composition of elements (C, H, N, S, and sometimes F) in a sample.

Expertise & Experience: This technique is based on the complete combustion of the sample and subsequent detection of the resulting gases.[16] It serves as an excellent orthogonal method to chromatography and spectroscopy. A significant deviation between the theoretical and experimentally determined elemental composition can indicate the presence of impurities or residual solvents.

Trustworthiness (Self-Validating System): While elemental analysis does not identify specific impurities, it provides a bulk purity assessment. If the results from NMR and HPLC indicate high purity, elemental analysis should corroborate this finding. Discrepancies warrant further investigation. It is important to note that the high reactivity of fluorine can pose challenges for elemental analysis, sometimes requiring specialized equipment or procedures.[16][17]

Challenges and Considerations: Fluorine's high reactivity can interfere with the analysis of other elements, particularly sulfur.[17] Specialized combustion reactors and absorbers may be necessary for accurate analysis of fluorine-containing compounds.[16]

Comparison of Purity Assessment Techniques

TechniquePrincipleAdvantagesLimitationsBest Suited For
¹H and ¹⁹F NMR Nuclear magnetic resonanceProvides structural information, quantitative, non-destructive.[5][6]Can have complex spectra, may not detect non-fluorinated or non-protonated impurities.[8]All fluorinated heterocycles, especially for structural confirmation and quantification of fluorine-containing impurities.
HPLC-UV/MS Chromatographic separation with UV and mass detectionHigh sensitivity and resolution, applicable to a wide range of compounds, provides mass information for impurity identification.[10][11]Destructive, requires a chromophore for UV detection, potential for on-column degradation.[10]General purity screening and quantification of both UV-active and non-UV-active impurities.
GC-FID/MS Chromatographic separation of volatile compoundsExcellent resolution, highly sensitive for volatile compounds.[12][18]Limited to thermally stable and volatile compounds, may require derivatization.[12]Small, volatile, and thermally stable fluorinated heterocycles.
Elemental Analysis Combustion and detection of elemental compositionProvides bulk purity information, orthogonal to other techniques.Does not identify specific impurities, can be affected by the reactivity of fluorine.[16][17]Final purity confirmation and validation of other analytical data.

Regulatory Context and Best Practices

For drug development applications, purity assessment must adhere to guidelines set by regulatory bodies such as the FDA and the International Council for Harmonisation (ICH).[19][20] The ICH Q3A guidance, for instance, outlines the requirements for reporting, identification, and qualification of impurities in new drug substances.[21] It is crucial to establish and validate analytical methods to ensure they are suitable for their intended purpose.

Purity_Decision_Tree

Conclusion

The purity assessment of fluorinated heterocyclic building blocks is a multifaceted process that requires a thoughtful combination of orthogonal analytical techniques. While ¹H and ¹⁹F NMR provide invaluable structural and quantitative information, HPLC-UV/MS remains the workhorse for impurity profiling. For volatile compounds, GC-MS is a powerful alternative, and elemental analysis serves as a crucial final check. By understanding the strengths and limitations of each method and adhering to regulatory guidelines, researchers can ensure the quality and integrity of their building blocks, ultimately contributing to the successful development of novel therapeutics.

References

  • NMR | Fluorine Spectroscopy. (n.d.). Oxford Instruments.
  • Yamazaki, T., & Miura, T. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Journal of Chemical Metrology, 11(1), 16-22.
  • CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. (n.d.). Thermo Fisher Scientific.
  • Fluorine and Fluoride Analysis. (n.d.). Intertek.
  • Laboratory of Organic Elemental Analysis. (2016). Central Laboratories UCT Prague.
  • Rajan, K. S., Raisen, E., Mandler, J. W., Riley, D. L., & Semmler, R. A. (1976). Improved fluoride incorporation and new in vitro fluorine elemental determination. Journal of Dental Research, 55(4), 671-677. Retrieved from [Link]

  • Determination of Fluorine in Quantitative Organic Microanalysis. (1977). Analytical Chemistry. Retrieved from [Link]

  • Koc, M., et al. (2011). Application of Gas Chromatography to Determination of Total Organic Fluorine after Defluorination of Perfluorooctanoic Acid as a Model Compound. Croatica Chemica Acta, 84(3), 399-405. Retrieved from [Link]

  • A simple Gas Chromatography Method Developed for Fluoride Content Quantification in Oral Hygiene Formulations by Using Capillary. (2016). International Journal of Innovative Research in Science, Engineering and Technology, 5(7). Retrieved from [Link]

  • Cushman, M., & Gussio, R. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9217-9219. Retrieved from [Link]

  • Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. (2014). ResearchGate. Retrieved from [Link]

  • Skedung, L., et al. (2024). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. Environmental Science: Processes & Impacts, 26(1), 164-175. Retrieved from [Link]

  • Skedung, L., et al. (2024). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. PubMed. Retrieved from [Link]

  • OI Analytical, Instruments for Chemistry, Gas Chromatography, TOC Analysis. (n.d.). Xylem. Retrieved from [Link]

  • Nilsson, G. N., et al. (2019). HPLC-UV-MS Analysis: A Source for Severe Oxidation Artifacts. Analytical Chemistry, 91(3), 1748-1751. Retrieved from [Link]

  • Fluorinated Heterocyclic Compounds: Research Guide & Papers. (n.d.). PapersFlow. Retrieved from [Link]

  • Structure Elucidation of Fluorinated Compounds by NMR. (n.d.). JEOL Ltd. Retrieved from [Link]

  • Guidance for Industry: Manufacturing, Processing, or Holding Active Pharmaceutical Ingredients. (1998). U.S. Food and Drug Administration. Retrieved from [Link]

  • Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. (2016). U.S. Food and Drug Administration. Retrieved from [Link]

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2025). LCGC International. Retrieved from [Link]

  • Lum-Wah, P., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(14), 5409. Retrieved from [Link]

  • Musijowski, J., et al. (2010). Determination of fluoride as fluorosilane derivative using reversed-phase HPLC with UV detection for determination of total organic fluorine. ResearchGate. Retrieved from [Link]

  • VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). (n.d.). INIS-IAEA. Retrieved from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved from [Link]

  • Carcenac, Y., et al. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2629–2640. Retrieved from [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2023). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Petrov, V. A. (Ed.). (2009). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. John Wiley & Sons. Retrieved from [Link]

  • Guidance for Industry - Q3A Impurities in New Drug Substances. (2008). U.S. Food and Drug Administration. Retrieved from [Link]

  • Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and An. (2017). U.S. Food and Drug Administration. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Synthesis Landscape: A Guide to Safely Handling 6-(Cyclopentyloxy)-2-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For the innovative researcher in drug development, the synthesis of novel compounds is both an art and a science, demanding precision, foresight, and an unwavering commitment to safety. The compound 6-(Cyclopentyloxy)-2-fluoro-3-nitropyridine, a key intermediate in various synthetic pathways, presents a unique set of handling challenges due to its combination of a nitropyridine core, a fluorine substituent, and a bulky cyclopentyloxy group. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and effective manipulation of this and structurally related molecules.

Hazard Profile: Understanding the Reactivity of Nitropyridines

  • Dermal and Ocular Irritation: Substituted nitropyridines are frequently categorized as irritants.[1][2][3][4][5] Direct contact with skin can lead to irritation, and exposure to the eyes is likely to cause serious irritation.[3][4][5]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2][3][4][5]

  • Toxicity: Some nitropyridine derivatives are classified as toxic if swallowed.[2] While the acute toxicity of this specific compound is not documented, it is prudent to handle it with care to avoid ingestion.

The presence of the nitro group activates the pyridine ring, making it susceptible to nucleophilic aromatic substitution, a key feature in its synthetic utility but also a factor in its potential reactivity with biological molecules.[6] The fluorine atom further enhances this reactivity.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. It is the final barrier between the researcher and potential exposure.[7]

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1][3][5][8] A face shield should be worn if there is a significant splash hazard.[8]Protects against splashes and airborne particles. Standard safety glasses are insufficient.
Hand Protection Nitrile or other chemically resistant gloves.[1][2] It is advisable to double-glove.[7]Prevents skin contact. Thicker gloves generally offer better protection.[7] Regularly inspect gloves for any signs of degradation or puncture.
Body Protection A lab coat is mandatory. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or a complete chemical suit should be considered.[8][9]Protects skin and personal clothing from contamination.
Respiratory Protection An N95 (US) or FFP2 (EU) respirator should be used if handling the solid outside of a fume hood or if aerosol generation is possible.[1][8] For significant spill cleanup, a respirator with a chemical cartridge may be necessary.[7]Prevents inhalation of airborne particles and potential irritants.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage.

Engineering Controls and Preparation
  • Ventilation: All handling of 6-(Cyclopentyloxy)-2-fluoro-3-nitropyridine should be conducted in a properly functioning chemical fume hood.[2][8]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8][10]

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace within the fume hood by lining it with absorbent, disposable bench paper.

  • Weighing and Transfer: If weighing the solid compound, do so within the fume hood to minimize the risk of inhalation. Use anti-static weighing paper or a container. Avoid creating dust.[1]

  • In Solution: When working with the compound in solution, be mindful of the solvent's properties and hazards in addition to those of the solute.

  • Post-Handling: After handling, thoroughly wash your hands and any exposed skin.[8][10] Decontaminate the work area.

Storage

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][10]

Spill and Disposal Management

Spill Response

In the event of a spill:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.

  • Control: Prevent the spread of the material. For solid spills, gently cover with an absorbent material to avoid generating dust.[1]

  • Clean-up: Wearing appropriate PPE, carefully sweep or vacuum the spilled material into a suitable, labeled container for disposal.[1] Do not add water to the spill.

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan

Waste containing 6-(Cyclopentyloxy)-2-fluoro-3-nitropyridine should be treated as hazardous chemical waste.

  • Segregation: Collect all waste materials (including contaminated gloves, bench paper, and disposable labware) in a designated, sealed, and clearly labeled waste container.

  • Halogenated Waste Stream: As a fluorinated organic compound, it should be disposed of in the halogenated organic waste stream.

  • Professional Disposal: All chemical waste must be disposed of through your institution's environmental health and safety office or a licensed chemical waste disposal company.[5][10] Never pour chemical waste down the drain.[5]

The following diagram illustrates the key decision points and actions in the handling workflow:

G cluster_prep Preparation Phase cluster_disposal Waste & Disposal Phase start Start: Receive Chemical assess_hazards Assess Hazards (SDS/Analog Data) start->assess_hazards select_ppe Select Appropriate PPE assess_hazards->select_ppe prep_workspace Prepare Workspace (Fume Hood) select_ppe->prep_workspace weigh_transfer Weighing & Transfer prep_workspace->weigh_transfer reaction_setup Reaction Setup / In-Solution Use weigh_transfer->reaction_setup post_handling Post-Handling Decontamination reaction_setup->post_handling spill_check Spill Occurred? post_handling->spill_check spill_response Execute Spill Response Protocol spill_check->spill_response Yes segregate_waste Segregate Waste (Halogenated) spill_check->segregate_waste No spill_response->segregate_waste dispose Dispose via EHS segregate_waste->dispose

Caption: Workflow for handling 6-(Cyclopentyloxy)-2-fluoro-3-nitropyridine.

By adhering to these guidelines, researchers can confidently and safely utilize 6-(Cyclopentyloxy)-2-fluoro-3-nitropyridine in their pursuit of scientific discovery, ensuring that both personal and environmental safety are held to the highest standard.

References

  • Benchchem. Personal protective equipment for handling 3-Amino-4-nitropyridine.
  • Cole-Parmer. Material Safety Data Sheet - 2-Amino-3-bromo-5-nitropyridine.
  • ChemScene. 6-(Cyclopentyloxy)-2-fluoro-3-nitropyridine.
  • Sigma-Aldrich. 6-(Cyclopentyloxy)-2-fluoropyridine-3-boronic acid.
  • Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Chemoventory. Material Safety Data Sheet.
  • Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals.
  • Organic Syntheses. Procedure.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • PubChem. 3-Fluoro-2-nitropyridine.
  • Fluorochem. 6-(Cyclopentyloxy)-2-fluoropyridine-3-boronic acid.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Watson International. Safety Data Sheet.
  • U.S. Environmental Protection Agency. Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
  • Sciencemadness Wiki. Proper disposal of chemicals.
  • University of North Texas Libraries. DISPOSAL OF FLUORINE.
  • Pipzine Chemicals. 2-Fluoro-3-nitropyridine | Properties, Applications & Safety Data.
  • FCAD Group. Watson: The Sole Provider Ensuring Safe Nitration for Stable Supply of 3-Fluoro-2-nitropyridine.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.